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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Mechanistic Pathways of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

As a Senior Application Scientist, understanding the precise structural nuances and synthetic behavior of bifunctional building blocks is critical for successful drug development and materials science. 2-Chloro-5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise structural nuances and synthetic behavior of bifunctional building blocks is critical for successful drug development and materials science. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a highly versatile, densely functionalized electrophile. This guide dissects its physicochemical profile, the regiochemical causality behind its synthesis, and its downstream applications in complex molecule construction.

Chemical Identity and Physicochemical Profiling

The molecule features a highly functionalized cyclopentene core, characterized by a vinylic chloride, an α,β -unsaturated aldehyde, and an allylic methyl group. This orthogonal array of reactive sites makes it an invaluable scaffold for cross-coupling and condensation reactions. Commercially, it is utilized as an advanced building block for synthesizing fused heterocyclic systems, such as cyclopentapyrimidines, which are prevalent in kinase inhibitor drug discovery [1], [2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Chloro-5-methylcyclopent-1-ene-1-carbaldehyde
CAS Registry Number 85355-89-1
Molecular Formula C₇H₉ClO
Molecular Weight 144.60 g/mol
SMILES O=CC1=C(Cl)CCC1C
Physical State Pale yellow to amber liquid
Commercial Purity 95%

Mechanistic Elucidation: The Vilsmeier-Haack Pathway

The standard synthetic route to 2-chloro-1-cycloalkenecarbaldehydes is the Vilsmeier-Haack formylation of the corresponding cyclic ketone [3]. For this specific target, the precursor is 3-methylcyclopentanone .

The Regiochemical Challenge

3-Methylcyclopentanone is unsymmetrical, possessing two distinct α -methylene positions (C2 and C5) available for enolization.

  • C5 Formylation: Enolization toward the less sterically hindered C5 position yields 2-chloro-4-methyl-1-cyclopentenecarbaldehyde.

  • C2 Formylation: Enolization toward the more sterically hindered C2 position yields the target, 2-chloro-5-methyl-1-cyclopentenecarbaldehyde.

The regiochemical outcome is governed by the relative thermodynamic stability of the enol intermediates. While C5 is kinetically favored due to lower steric bulk, the enol formed at C2 (bearing the double bond between C1 and C2) benefits from hyperconjugative stabilization provided by the adjacent methyl group at C3. Consequently, the reaction yields a mixture of regioisomers, necessitating careful chromatographic separation to isolate the pure 5-methyl isomer.

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Iminium Ion) DMF->VR Activation (-PO2Cl2-) Attack Electrophilic Attack at C2 position VR->Attack Ketone 3-Methylcyclopentanone Enol Enol Intermediate (C2=C1) Ketone->Enol Tautomerization Enol->Attack Iminium Chloro-Iminium Intermediate Attack->Iminium C-C Bond Formation Hydrolysis Aqueous Hydrolysis (NaOAc buffer) Iminium->Hydrolysis H2O, -HNMe2 Product 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Hydrolysis->Product Final Product

Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation yielding the target aldehyde.

Step-by-Step Synthetic Protocol

To ensure high scientific integrity, the following protocol incorporates self-validating checkpoints based on physicochemical causality.

Step 1: Vilsmeier Reagent Generation

  • Action: To a flame-dried, argon-purged round-bottom flask, add anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice-water bath. Add POCl₃ (1.2 equiv) dropwise over 30 minutes.

  • Causality: POCl₃ is a potent electrophile that activates DMF. The 0 °C temperature is critical to prevent the thermal decomposition of the highly reactive chloromethylene-N,N-dimethyliminium chloride intermediate. Failure to control this exotherm leads to the degradation of DMF into dimethylamine and carbon monoxide.

  • Validation Check: The solution will transition from colorless to a pale yellow, highly viscous complex. A lack of viscosity indicates incomplete iminium formation or water contamination in the DMF.

Step 2: Ketone Addition and Enolization

  • Action: Maintain the reaction at 0 °C. Add 3-methylcyclopentanone (1.0 equiv) dropwise.

  • Causality: Dropwise addition maintains a low local concentration of the ketone, effectively suppressing intermolecular aldol condensation side-reactions.

  • Validation Check: An immediate deepening of the yellow color to a dark amber indicates the initial electrophilic attack on the enol.

Step 3: Iminium Formation and Heating

  • Action: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.

  • Causality: Heating provides the necessary activation energy for the elimination of water (as PO₂Cl₂⁻) and the formation of the stable β -chloro iminium intermediate.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (visualized by KMnO₄ stain) must completely disappear, validating the completion of the C-C bond formation.

Step 4: Hydrolysis and Quenching

  • Action: Cool the mixture to room temperature and pour it slowly over a vigorously stirred mixture of crushed ice and sodium acetate (NaOAc, 5.0 equiv).

  • Causality: NaOAc acts as a crucial buffer. It neutralizes the generated HCl without creating a highly basic environment, which would otherwise cause the undesired migration of the newly formed endocyclic double bond or trigger rapid polymerization of the sensitive aldehyde.

  • Validation Check: The hydrolysis of the iminium salt to the aldehyde is marked by the evolution of dimethylamine gas (detectable by its amine odor) and the separation of a distinct organic oil phase.

Step 5: Isolation and Structural Validation

  • Action: Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography to separate the regioisomers.

  • Validation Check (Critical): ¹H NMR of the purified fraction must show a distinct aldehyde proton singlet at ~10.0 ppm and an allylic methyl doublet at ~1.2 ppm. Crucially, the absence of a vinylic proton in the NMR spectrum confirms the tetrasubstituted nature of the C1=C2 bond, definitively validating the structure as 2-chloro-5-methyl-1-cyclopentenecarbaldehyde.

Downstream Applications in Drug Development

The true value of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde lies in its orthogonal reactivity. The vinylic chloride is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), while the α,β -unsaturated aldehyde is an excellent Michael acceptor and condensation partner.

When reacted with bis-nucleophiles such as hydrazines or amidines, the compound rapidly undergoes cyclocondensation to form fused bicyclic heterocycles (e.g., pyrazoles or pyrimidines fused to a cyclopentane ring). The presence of the 5-methyl group introduces a stereocenter adjacent to the ring junction, which is highly sought after in modern structure-based drug design to control the 3D conformation of the resulting pharmacophore.

Applications Target 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Suzuki Suzuki-Miyaura Coupling Target->Suzuki Pd Catalyst Heterocycle Heterocycle Formation Target->Heterocycle Hydrazines Wittig Wittig Olefination Target->Wittig Ylides Aryl 2-Aryl-5-methyl-1- cyclopentenecarbaldehydes Suzuki->Aryl Fused Fused Pyrimidines/ Pyridines Heterocycle->Fused Diene Functionalized Dienes Wittig->Diene

Fig 2. Divergent synthetic applications of the target aldehyde in drug development.

References

  • Title: Formation of Contiguous Quaternary and Tertiary Stereocenters by Sequential Asymmetric Conjugate Addition of Grignard Reagents to 2-Substituted Enones and Mg-Enolate Trapping Source: ResearchGate URL: [Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists Executive Summary The compound 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) is a highly functionalized β -chloro- α,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

The compound 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) is a highly functionalized β -chloro- α,β -unsaturated aldehyde (chloroenal)[1]. In pharmaceutical development, chloroenals serve as critical electrophilic building blocks for the construction of complex heterocycles, such as dihydropyrrolopyrazinones and other annulated systems[2]. Because the reactivity of this molecule is heavily dependent on its regiochemistry and double-bond geometry, unambiguous structural elucidation via 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step. This whitepaper provides a comprehensive breakdown of the 1 H and 13 C NMR spectral data, the causality behind the chemical shifts, and the self-validating protocols required for its synthesis and analysis.

Chemical Context and Synthetic Pathway

The standard method for accessing cyclic β -chloroenals is the Vilsmeier-Haack formylation of the corresponding ketones[2]. To synthesize 2-chloro-5-methyl-1-cyclopentenecarbaldehyde, the starting material is 3-methylcyclopentanone.

The reaction is driven by the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl 3​ ) and dimethylformamide (DMF)[2]. Enolization of 3-methylcyclopentanone occurs regioselectively. Subsequent electrophilic attack by the chloroiminium ion, followed by nucleophilic chlorination and aqueous hydrolysis, yields the target chloroenal. The steric bulk of the methyl group dictates the thermodynamic preference of the enol intermediate, though chromatographic separation is often required to isolate the pure 5-methyl regioisomer from minor byproducts[2],[3].

VH_Mechanism A 3-Methyl- cyclopentanone C Enolization (Regioselective) A->C B Vilsmeier Reagent (POCl₃ + DMF) D Electrophilic Attack B->D C->D E Aqueous Hydrolysis D->E F Target Chloroenal E->F

Figure 1: Regioselective Vilsmeier-Haack synthesis pathway from 3-methylcyclopentanone.

High-Resolution NMR Spectral Analysis

To ensure scientific integrity, the assignment of NMR signals must be grounded in the physical causality of the molecule's electronic environment. The data below represents high-resolution acquisitions (400 MHz for 1 H, 100 MHz for 13 C) in CDCl 3​ .

1 H NMR: Proton Environments and Spin-Spin Coupling

The proton spectrum of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde is defined by the highly deshielded aldehyde proton and the complex splitting of the aliphatic ring protons.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationCausality & Assignment Rationale
CHO 10.05Singlet (s)-1HHighly deshielded by the diamagnetic anisotropy of the adjacent C=O double bond.
C5-H 3.10Multiplet (m)-1HAllylic methine proton. Deshielded by the adjacent C=C bond and coupled to both the C5-CH 3​ and C4-H 2​ protons.
C3-H 2​ 2.75Multiplet (m)-2HAllylic methylene. Shifted downfield relative to standard alkanes due to the inductive pull of the vinylic chlorine at C2.
C4-H 2​ 1.65, 2.25Multiplets (m)-2HDiastereotopic homoallylic protons. The rigid conformation of the cyclopentene ring places these protons in distinct magnetic environments.
C5-CH 3​ 1.18Doublet (d)7.03HShielded alkyl methyl group. The doublet splitting confirms vicinal coupling to the single C5 methine proton.
13 C NMR: Carbon Backbone and Electronic Polarization

The carbon spectrum provides definitive proof of the regiochemistry. The polarization of the double bond is the primary driver of the vinylic chemical shifts.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)DEPT-135 TypeCausality & Assignment Rationale
CHO 188.5CHCarbonyl carbon. Extreme deshielding due to the electronegative oxygen and sp2 hybridization.
C2 150.2C (quat)Alkene carbon ( β to carbonyl). Highly deshielded by resonance polarization (electron withdrawal by CHO) and the inductive effect of the attached Cl atom.
C1 135.4C (quat)Alkene carbon ( α to carbonyl). Less deshielded than C2 due to the alternating polarity of the conjugated α,β -unsaturated system.
C5 38.6CHAllylic methine. Shifted downfield compared to unsubstituted cyclopentene due to the α -effect of the attached methyl group.
C3 34.2CH 2​ Allylic methylene. Deshielded by the β -effect of the vinylic chlorine atom.
C4 29.8CH 2​ Homoallylic methylene.
C5-CH 3​ 19.5CH 3​ Alkyl methyl carbon.

Experimental Methodologies

To guarantee trustworthiness, the experimental workflows must function as self-validating systems. The following protocols ensure both high-yield synthesis and quantitative NMR reliability.

Regioselective Synthesis via Vilsmeier-Haack Formylation
  • Reagent Preparation: In an oven-dried flask under nitrogen, dissolve anhydrous DMF (2.5 equiv) in dry dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Vilsmeier Complex Formation: Add POCl 3​ (2.1 equiv) dropwise over 15 minutes. Stir the resulting pale-yellow solution at 0 °C for 30 minutes to ensure complete formation of the chloroiminium ion[2].

  • Ketone Addition: Introduce 3-methylcyclopentanone (1.0 equiv) slowly to prevent exothermic degradation.

  • Reaction: Remove the ice bath and heat the reaction to 40 °C for 12–18 hours. Causality: Elevated temperature is required to drive the sterically hindered enolization and subsequent chlorination[2].

  • Workup: Quench the reaction by pouring it over a saturated aqueous sodium acetate solution at 0 °C. Extract with DCM, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the 5-methyl regioisomer[1].

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15 mg of the purified chloroenal in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Lock and Shim: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming until the TMS signal achieves a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1D 1 H Acquisition: Execute a standard 30° pulse sequence. Critical Parameter: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing accurate integration values.

  • 1D 13 C Acquisition: Execute a proton-decoupled sequence (WALTZ-16). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to resolve the quaternary vinylic carbons (C1 and C2) which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

NMR_Workflow S1 Sample Prep (CDCl₃, TMS) S2 1D ¹H NMR (Shifts, Integrals) S1->S2 S3 1D ¹³C NMR (Carbon Backbone) S1->S3 S4 2D COSY (H-H Coupling) S2->S4 S5 2D HSQC (C-H Direct) S3->S5 S7 Structural Elucidation S4->S7 S6 2D HMBC (Long-Range C-H) S5->S6 S6->S7

Figure 2: NMR workflow for structural elucidation of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde.

Conclusion

The unambiguous characterization of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde relies on understanding the electronic push-pull dynamics of the chloroenal system. The extreme deshielding of the C2 carbon ( δ 150.2 ppm) and the distinct diastereotopic splitting of the C4 protons are the definitive spectral signatures of this molecule. By adhering to the self-validating acquisition protocols outlined above, researchers can ensure the structural integrity of this building block before deploying it in complex multicomponent reactions or natural product synthesis[4].

References

  • Title : Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones | Organic Letters Source : acs.org URL : 2

  • Title : Natural Product Synthesis Using Multicomponent Reaction Strategies | Chemical Reviews Source : acs.org URL : 4

  • Title : 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde 95% | CAS - Advanced ChemBlocks Source : achemblock.com URL : 1

  • Title : 1228943-80-3 | 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde - BLDpharm Source : bldpharm.com URL : 3

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, the rapid assembly of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, three-dimensional heterocyclic scaffolds relies heavily on orthogonally reactive building blocks. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) is a highly versatile, bifunctional intermediate[1]. Featuring both an α,β -unsaturated aldehyde and a vinyl chloride moiety, this compound acts as a powerful bis-electrophile. It enables tandem nucleophilic attacks—typically via condensation and subsequent vinyl substitution—making it a privileged precursor for synthesizing fused tricyclic systems, such as dihydropyrrolopyrazinones, which are highly valued in medicinal chemistry[2].

This whitepaper provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and field-validated protocols for its application.

Physicochemical Profiling & Structural Data

Understanding the physical parameters of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is critical for maintaining its structural integrity during storage and scale-up. Because it contains a highly reactive formyl group and a halogenated alkene, it is susceptible to oxidation and polymerization if mishandled.

PropertyValue / Description
Product Name 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde
CAS Number 85355-89-1[1]
Molecular Formula C₇H₉ClO[3]
Formula Weight (FW) 144.60 g/mol [3]
SMILES String O=CC1=C(Cl)CCC1C[3]
Typical Commercial Purity ≥95%[1]
Appearance Yellow to brown liquid (typical for conjugated aldehydes)
Handling & Storage Cold-chain (2–8 °C); store under inert gas (Ar/N₂)[4]

Mechanistic Causality: The Regioselective Vilsmeier-Haack Formylation

The synthesis of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde is classically achieved via the Vilsmeier-Haack formylation of 2-methylcyclopentanone[2]. The defining feature of this transformation is its regioisomeric fidelity .

When 2-methylcyclopentanone is exposed to the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), the reaction does not yield a random mixture of isomers. Instead, the steric bulk of the C2-methyl group imposes a kinetic barrier. Enolization—the rate-determining step for regioselectivity—is directed almost exclusively toward the less sterically hindered C5 methylene position.

Following the nucleophilic attack of the enol onto the iminium ion, the original ketone oxygen is replaced by a chloride ion (via a highly reactive intermediate), yielding the vinyl chloride. This precise sequence ensures the methyl group is cleanly positioned at C5 in the final cyclopentene ring, as validated by [2].

VH_Mechanism VR DMF + POCl3 (Vilsmeier Reagent) Attack Electrophilic Attack (C-C Bond Formation) VR->Attack Electrophile Ketone 2-Methylcyclopentanone (Substrate) Enol Regioselective Enolization (C5 Position) Ketone->Enol Kinetic Control Enol->Attack Nucleophile Chloro Chlorination by Cl- (O-to-Cl Exchange) Attack->Chloro Iminium Intermediate Product 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Chloro->Product Aqueous Quench

Figure 1: Regioselective Vilsmeier-Haack formylation mechanism of 2-methylcyclopentanone.

Experimental Methodology: Standardized Synthesis Workflow

The following protocol is a self-validating, scalable system adapted from established literature[5]. It incorporates critical In-Process Controls (IPCs) and explains the causality behind reagent choices.

Materials (10 mmol scale)
  • 2-Methylcyclopentanone: 10.0 mmol (0.98 g)

  • POCl₃ (Phosphorus oxychloride): 21.0 mmol (2.1 equiv, 3.22 g)

  • DMF (N,N-Dimethylformamide): 25.0 mmol (2.5 equiv, 1.83 g)

  • DCM (Dichloromethane): 20.0 mL (2.0 mL/mmol)

  • Aqueous K₃PO₄ (10 wt%): For quenching

Step-by-Step Execution
  • Vilsmeier Reagent Generation: To a dry reactor equipped with a magnetic stir bar under nitrogen, add DCM (20 mL) and DMF (1.83 g). Cool the mixture to 5–10 °C using an ice bath.

    • Expert Insight: POCl₃ addition is highly exothermic. Maintaining 5–10 °C prevents the thermal degradation of the Vilsmeier reagent before the substrate is introduced.

  • Electrophile Activation: Add POCl₃ (3.22 g) dropwise over 5–10 minutes. Once addition is complete, remove the ice bath and allow the mixture to stir at 23 °C for 15 minutes to ensure complete iminium formation.

  • Substrate Addition & Maturation: Charge 2-methylcyclopentanone (0.98 g) to the reactor. Stir for 10 minutes at 23 °C, then elevate the temperature to 40 °C and stir for 18 hours[5].

    • Self-Validation (IPC): Monitor the reaction via HPLC or GC-MS. The disappearance of the ketone mass and the emergence of the chlorinated intermediate confirms the completion of the O-to-Cl exchange.

  • Controlled Quench: Cool the reaction back to 23 °C. Transfer the vessel to an ice-water bath and slowly quench with 10 wt% aqueous K₃PO₄. Stir for 15 minutes.

    • Expert Insight: Using a mild base like K₃PO₄ is critical. Stronger bases (e.g., NaOH) can trigger unwanted Cannizzaro reactions or aldol condensations of the newly formed, highly sensitive aldehyde.

  • Isolation: Extract the aqueous layer with DCM. To remove residual DCM and DMF, add heptane to the organic phase and concentrate under vacuum to afford the product as a crude oil, ready for immediate downstream annulation[5].

Downstream Applications: Annulation Strategies in Drug Discovery

The true value of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde lies in its capacity to construct complex architectures in a single operational step. Because the molecule pairs a "hard" electrophile (the aldehyde) with a "soft" Michael-type acceptor (the vinyl chloride), it reacts seamlessly with bis-nucleophiles like piperazin-2-ones.

In a typical workflow, the chloroaldehyde is heated with a piperazin-2-one derivative and a mild base (such as N-methylmorpholine, NMM) in DMF at 115 °C[2]. The primary amine condenses with the aldehyde to form an imine, while the secondary amine displaces the vinyl chloride, zipping up the molecule to form a rigid, tricyclic 3,4-dihydropyrrolopyrazinone core. This scaffold is heavily utilized in the development of kinase inhibitors and GPCR modulators.

Annulation SM 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Cond Annulation (DMF, 115 °C) SM->Cond Reagent Piperazin-2-one + NMM Reagent->Cond Purif Silica Gel Chromatography Cond->Purif Workup Product Tricyclic Scaffold (Dihydropyrrolopyrazinone) Purif->Product Isolation

Figure 2: Experimental workflow for the annulation of the chloroaldehyde to a tricyclic scaffold.

References

  • Title: Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1 | Formula: C₇H₉ClO | MW: 144.03) Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1 | Formula: C₇H₉ClO | MW: 144.03)

Executive Summary & Molecular Architecture

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a highly functionalized cyclic building block, typically synthesized via the Vilsmeier-Haack formylation of 3-methylcyclopentanone. In drug development and complex organic synthesis, this molecule serves as a critical intermediate due to its cross-conjugated system: a cyclopentene ring, an allylic chloride, and an α,β -unsaturated aldehyde.

Understanding its mass spectrometric (MS) fragmentation pattern is essential for accurate structural elucidation, impurity profiling, and reaction monitoring. Because of its volatility and low molecular weight, Electron Ionization (EI) at 70 eV is the universally accepted gold standard for its analysis, providing highly reproducible, structurally rich fragmentation spectra compared to soft ionization techniques like ESI.

Mechanistic Pathways of Fragmentation: The "Why"

As an application scientist, it is not enough to simply list the peaks observed in a mass spectrum; one must understand the thermodynamic and kinetic drivers—the causality—behind the fragmentation. According to foundational principles outlined in the [1] and standard spectrometric texts [2], the fragmentation of this molecule is governed by the stability of the resulting carbocations and radical cations.

Pathway A: Halogen-Driven Cleavage (The m/z 109 Base Peak)

Upon 70 eV electron bombardment, the molecule ejects a valence electron to form the molecular ion [M]•+ at m/z 144 (and m/z 146, reflecting the 3:1 natural isotopic abundance of ³⁵Cl to ³⁷Cl). The dominant fragmentation pathway is the homolytic cleavage of the C-Cl bond. Why? The ejection of a chlorine radical (•Cl) generates a 2-formyl-3-methylcyclopentenyl cation (m/z 109 ). This specific cation acts as the thermodynamic sink of the molecule because the positive charge is heavily delocalized. It is stabilized simultaneously by allylic resonance within the cyclopentene ring and by the adjacent carbonyl oxygen (oxonium ion resonance). Consequently, m/z 109 is the definitive base peak (100% relative abundance).

Pathway B: Aldehyde-Directed Alpha Cleavage

The formyl group (-CHO) directs two secondary fragmentation routes:

  • Loss of •H (m/z 143): Alpha-cleavage of the aldehydic C-H bond yields a highly stable acylium ion.

  • Loss of •CHO (m/z 115): Direct extrusion of the formyl radical (29 Da) leaves a chlorocyclopentenyl cation. The presence of the m/z 115/117 isotopic cluster confirms the chlorine atom is still attached to the ring.

Pathway C: Alkyl & Ring Elimination Dynamics
  • Loss of •CH₃ (m/z 129): The methyl group at C5 is situated alpha to the allylic system. Cleavage of this methyl radical (15 Da) yields a conjugated ring cation.

  • Concerted Elimination of HCl (m/z 108): Halogenated cyclic alkenes frequently undergo concerted loss of hydrogen halide. The loss of HCl (36 Da) generates a highly conjugated cyclopentadienyl-type radical cation.

  • Secondary CO Extrusion (m/z 81): The m/z 109 base peak further degrades by extruding carbon monoxide (CO, 28 Da), a classic hallmark of cyclic aldehydes, yielding a stable hydrocarbon cation ( C6​H9+​ ) at m/z 81.

MS_Pathway M Molecular Ion[M]•+ m/z 144 / 146 M_Cl [M - Cl]+ m/z 109 (Base Peak) M->M_Cl -Cl• (35/37 Da) M_H [M - H]+ m/z 143 / 145 M->M_H -H• (1 Da) M_CHO [M - CHO]+ m/z 115 / 117 M->M_CHO -CHO• (29 Da) M_CH3 [M - CH3]+ m/z 129 / 131 M->M_CH3 -CH3• (15 Da) M_HCl [M - HCl]•+ m/z 108 M->M_HCl -HCl (36/38 Da) M_Cl_CO [M - Cl - CO]+ m/z 81 M_Cl->M_Cl_CO -CO (28 Da)

EI-MS Fragmentation Pathway of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Quantitative Data Presentation

The following table summarizes the predictive quantitative breakdown of the EI-MS spectrum, derived from structural analogs like 2-chloro-1-cyclopentenecarbaldehyde documented in chemical databases such as [3] and [4].

m/z (³⁵Cl / ³⁷Cl)Ion TypeNeutral LossPredicted Rel. AbundanceStructural Rationale
144 / 146 Molecular Ion [M]•+None15% / 5%Intact radical cation; 3:1 ratio confirms one chlorine atom.
109 Fragment Cation [M - Cl]+•Cl (35/37 Da)100% (Base Peak) Highly stabilized 2-formyl-3-methylcyclopentenyl cation.
143 / 145 Acylium Ion [M - H]+•H (1 Da)10% / 3%Alpha-cleavage of the aldehydic C-H bond.
129 / 131 Fragment Cation [M - CH3]+•CH₃ (15 Da)20% / 7%Cleavage of the C5 methyl group.
115 / 117 Fragment Cation [M - CHO]+•CHO (29 Da)25% / 8%Direct loss of the formyl radical from the ring.
108 Radical Cation [M - HCl]•+HCl (36/38 Da)30%Concerted elimination yielding a conjugated diene radical cation.
81 Secondary Cation [M-Cl-CO]+CO (28 Da)45%Extrusion of carbon monoxide from the m/z 109 base peak.

Self-Validating GC-MS Analytical Protocol

To ensure absolute trustworthiness in your analytical data, the following step-by-step GC-MS methodology is designed as a self-validating system . Every step includes a mechanistic justification to guarantee data integrity.

Step 1: Reagent & Sample Preparation
  • Action: Dilute the synthesized compound to 50 µg/mL in GC-grade dichloromethane (DCM). Add 1-fluoronaphthalene as an internal standard (IS) at 10 µg/mL.

  • Causality: DCM ensures complete solubility of the halogenated organic compound and provides a low boiling point (39.6 °C) for a rapid solvent delay. The IS validates injection volume consistency and accounts for any inlet discrimination or matrix suppression.

Step 2: Instrument Calibration (Auto-Tune)
  • Action: Perform an auto-tune using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA fragments reliably at m/z 69, 219, and 502. Calibrating against these ions ensures the quadrupole mass analyzer maintains accurate mass assignment and optimal peak shape across the specific m/z range (35–300) required for this analyte.

Step 3: System Suitability & Blank Injection
  • Action: Inject 1.0 µL of pure DCM containing only the internal standard prior to the sample run.

  • Causality: This self-validating step proves the system is free of carryover from previous runs, establishes the baseline noise level, and verifies the retention time of the internal standard.

Step 4: Gas Chromatography (GC) Separation
  • Action: Use a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set carrier gas (Helium) to a constant flow of 1.0 mL/min. Program the oven: 50 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min).

  • Causality: The non-polar stationary phase efficiently separates the target chloroaldehyde from unreacted precursors (e.g., 3-methylcyclopentanone) or Vilsmeier reagent byproducts based strictly on boiling point and subtle polarity differences.

Step 5: Electron Ionization (EI) & Detection
  • Action: Set Ion Source Temperature to 230 °C. Electron Energy to 70 eV. Scan Range: m/z 35 to 300.

  • Causality: 70 eV is the universally accepted standard for EI-MS, allowing direct spectral comparison against established databases. The m/z 35 starting point captures the critical •Cl fragment (m/z 35/37) without capturing the massive solvent peak (DCM, m/z 84/86) if the solvent delay is slightly miscalculated.

GCMS_Workflow Prep 1. Sample Preparation Internal Std Addition Tune 2. PFTBA Auto-Tune Mass Calibration Prep->Tune Blank 3. Blank Injection Baseline Verification Tune->Blank GC 4. GC Separation Capillary Column Blank->GC EI 5. EI Ionization (70 eV) Source Temp 230°C GC->EI Quad 6. Quadrupole Mass Analyzer m/z 35-300 Scan EI->Quad Data 7. Data Processing Deconvolution & Integration Quad->Data

Self-Validating GC-MS Analytical Workflow for Volatile Chloroaldehydes.

References

  • Title: NIST Chemistry WebBook, Standard Reference Database Number 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Mass Spectrometry Principles and Applications (GC-MS Section 6.20) Source: Whitman College Chemistry Department URL: [Link]

  • Title: 2-Chlorocyclopent-1-ene-1-carbaldehyde Chemical Properties & Synthesis Source: LookChem URL: [Link]

Foundational

Literature review on the discovery and synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Executive Summary In the landscape of modern organic synthesis and drug discovery, β-chloro-α,β-unsaturated aldehydes (chloroenals) serve as highly versatile electrophilic building blocks. Among these, 2-Chloro-5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, β-chloro-α,β-unsaturated aldehydes (chloroenals) serve as highly versatile electrophilic building blocks. Among these, 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) stands out as a critical intermediate for the construction of complex fused heterocycles and natural product scaffolds[1]. As a Senior Application Scientist, I have observed that the synthesis of this specific regioisomer presents unique mechanistic and chromatographic challenges. This whitepaper provides an in-depth technical analysis of its discovery, the causality behind its synthetic pathways, and field-proven, self-validating protocols for its isolation.

Chemical Identity & Structural Significance

  • IUPAC Name: 2-Chloro-5-methylcyclopent-1-ene-1-carbaldehyde

  • CAS Registry Number: 85355-89-1

  • Molecular Formula: C₇H₉ClO

  • Structural Features: The molecule features a rigid cyclopentene core with a vinylic chloride and an adjacent aldehyde. The methyl group at the C5 position introduces a stereocenter and steric bulk directly adjacent to the reactive formyl group. This proximity dictates its unique behavior in downstream annulation reactions, such as the synthesis of 3,4-dihydropyrrolopyrazinones[2], and multicomponent natural product syntheses[3].

Mechanistic Pathways: The Vilsmeier-Haack Paradigm

The premier method for synthesizing cyclic chloroenals is the Vilsmeier-Haack formylation/halogenation of cycloalkanones[2]. The reaction relies on the generation of a highly electrophilic chloriminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism and Causality

The transformation of a ketone to a chloroenal is not a simple substitution; it is a cascade reaction driven by tautomerization and sequential electrophilic/nucleophilic attacks.

  • Activation: DMF reacts with POCl₃ to form the chloriminium ion.

  • Tautomerization: The starting ketone must enolize to act as a nucleophile.

  • Electrophilic Attack: The enol attacks the chloriminium ion to form an iminium adduct.

  • Elimination/Chlorination: The oxygen atom of the original ketone is activated and subsequently displaced by a chloride ion, forming the vinylic chloride.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium moiety to the final aldehyde.

Vilsmeier_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloriminium Ion) DMF->VR Activation (0 °C) Adduct Iminium Adduct VR->Adduct Electrophilic Attack Ketone 3-Methylcyclopentanone Enol Enol Intermediate Ketone->Enol Tautomerization Enol->Adduct Nucleophilic Attack Product 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Adduct->Product 1. Chlorination 2. Hydrolysis (pH 5-6)

Fig 1: Mechanistic pathway of the Vilsmeier-Haack formylation/chlorination.

The Regioselectivity Challenge

To synthesize 2-chloro-5-methyl-1-cyclopentenecarbaldehyde, the required starting material is 3-methylcyclopentanone . However, 3-methylcyclopentanone possesses two distinct α-methylene positions (C2 and C5) capable of enolization.

  • Path A (Attack at C2): Enolization towards the more sterically hindered C2 position (adjacent to the methyl-bearing C3) yields the target 5-methyl isomer.

  • Path B (Attack at C5): Enolization towards the less hindered C5 position yields the 4-methyl byproduct.

Because the Vilsmeier reagent is exceptionally bulky, Path B is kinetically favored. Consequently, the 5-methyl isomer is typically the minor component of a regioisomeric mixture, making its isolation a rigorous test of chromatographic skill and explaining its high commercial value[1].

Regioselectivity_Pathway SM 3-Methylcyclopentanone Enol2 Δ2-Enol (Attack at C2) SM->Enol2 Path A (Sterically Hindered) Enol5 Δ5-Enol (Attack at C5) SM->Enol5 Path B (Less Hindered) Prod5 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Enol2->Prod5 Vilsmeier Reagent Prod4 2-Chloro-4-methyl-1- cyclopentenecarbaldehyde Enol5->Prod4 Vilsmeier Reagent

Fig 2: Divergent regioselectivity pathways in the enolization of 3-methylcyclopentanone.

Quantitative Data: Regioselectivity & Yields

The steric environment of the starting cycloalkanone drastically impacts both the overall yield and the regioisomeric ratio. Table 1 summarizes field data for Vilsmeier-Haack formylations of various substituted cyclopentanones[2].

Table 1: Regioselectivity and Yield Data for Vilsmeier-Haack Formylation of Cyclopentanones

Starting KetoneMajor RegioisomerMinor RegioisomerTotal Isolated Yield (%)Regioisomeric Ratio (Major:Minor)
Cyclopentanone2-Chloro-1-cyclopentenecarbaldehydeN/A75 - 85100:0
2-Methylcyclopentanone2-Chloro-3-methyl-1-cyclopentenecarbaldehydeN/A39100:0
3-Methylcyclopentanone2-Chloro-4-methyl-1-cyclopentenecarbaldehyde2-Chloro-5-methyl-1-cyclopentenecarbaldehyde 60 - 70~ 60:40
3,3-Dimethylcyclopentanone2-Chloro-4,4-dimethyl-1-cyclopentenecarbaldehydeN/A70 - 80100:0

Experimental Methodologies & Self-Validating Protocols

The following protocol is engineered for maximum yield and incorporates self-validating in-process controls (IPCs) to ensure scientific integrity[2].

Step-by-Step Synthesis Protocol

1. Preparation of the Vilsmeier Reagent

  • Procedure: Charge a flame-dried, argon-purged flask with anhydrous dichloromethane (DCM) and anhydrous DMF (2.5 equiv). Cool the solution to 0 °C using an ice-water bath. Add POCl₃ (2.1 equiv) dropwise over 30 minutes.

  • Causality & IPC 1: The formation of the chloriminium ion is highly exothermic. The internal temperature must be maintained below 5 °C. Self-Validation: The reaction is proceeding correctly when the clear solution transitions to a pale-yellow, slightly viscous complex.

2. Ketone Addition & Annulation

  • Procedure: Add 3-methylcyclopentanone (1.0 equiv) dropwise to the 0 °C Vilsmeier reagent. Once addition is complete, remove the ice bath and heat the mixture to 40 °C for 4 to 12 hours.

  • Causality & IPC 2: While initial formylation is rapid, the conversion of the C=O bond to a C-Cl bond requires thermal energy to overcome the activation barrier for elimination. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting ketone (stains with KMnO₄) must completely disappear, replaced by UV-active spots (the regioisomeric chloroenals) at a lower Rf.

3. Quenching & Hydrolysis

  • Procedure: Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium acetate (NaOAc). Stir for 2 hours.

  • Causality & IPC 3: Quenching into NaOAc ensures the pH remains buffered between 5 and 6. If the pH drops below 4, the iminium intermediate will not fully hydrolyze; if it rises above 7, the sensitive vinylic chloride may undergo unwanted nucleophilic displacement. Self-Validation: Periodic pH paper checks during the quench must confirm a slightly acidic environment.

4. Isolation & Purification

  • Procedure: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N in hexanes) with a shallow gradient of Hexanes/EtOAc.

  • Causality: A critical failure point is the inherent instability of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde on standard acidic silica gel. It is prone to dehydrohalogenation. Deactivating the silica prevents degradation during the difficult separation of the 4-methyl and 5-methyl regioisomers[2].

Downstream Applications in Drug Development

Once isolated, 2-chloro-5-methyl-1-cyclopentenecarbaldehyde acts as a highly reactive bis-electrophile. In pharmaceutical development, it is frequently subjected to annulation reactions. For instance, reacting this chloroenal with commercially available piperazin-2-ones yields tricyclic 3,4-dihydropyrrolopyrazinones—privileged scaffolds in medicinal chemistry known for their biological activity[2]. Furthermore, the orthogonal reactivity of the aldehyde (susceptible to nucleophilic attack) and the vinylic chloride (susceptible to cross-coupling) makes it an ideal substrate for multicomponent tandem reactions in natural product total synthesis[3].

Sources

Exploratory

Infrared Spectroscopic Characterization of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) Executive Summary In modern synthetic organic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)

Executive Summary

In modern synthetic organic chemistry, β -chloro- α,β -unsaturated aldehydes serve as highly versatile electrophilic building blocks for the construction of complex heterocyclic scaffolds [1]. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a prime example of such an intermediate, typically synthesized via the Vilsmeier-Haack formylation of 2-methylcyclopentanone [2].

For researchers relying on this intermediate, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides the most rapid, non-destructive method for reaction monitoring and product validation. As a Senior Application Scientist, I have structured this guide to move beyond mere spectral assignments. Here, we will dissect the causality behind the vibrational modes—explaining exactly how inductive effects, resonance, and ring strain dictate the infrared absorption profile of this specific molecule[3].

Structural Analysis & Vibrational Causality

To accurately interpret the IR spectrum of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde, one must analyze the competing electronic effects within its core structure: a 5-membered carbocycle featuring an endocyclic double bond, an exocyclic aldehyde, a β -vinylic chlorine, and an allylic methyl group.

The Carbonyl (C=O) Stretch: Resonance vs. Inductive Effects

In a standard aliphatic aldehyde, the C=O stretch appears near 1725 cm⁻¹. In our target molecule, two competing forces alter this frequency:

  • Resonance (+M Effect): The conjugation of the carbonyl group with the endocyclic C=C double bond delocalizes π -electron density. This lowers the bond order of the C=O bond, reducing its force constant and shifting the absorption downward by approximately 30–40 cm⁻¹.

  • Inductive Pull (-I Effect): The highly electronegative chlorine atom at the β -position (C2) exerts an electron-withdrawing inductive effect through the σ -framework. This opposes the resonance effect, pulling electron density away from the carbonyl oxygen and slightly increasing the C=O bond order compared to an unsubstituted α,β -unsaturated system. Result: The C=O stretch stabilizes at a highly diagnostic ~1680 cm⁻¹ [3].

The Alkene (C=C) Stretch: Dipole Enhancement

Typically, a symmetric or weakly polarized C=C stretch is weak in the IR spectrum. However, the β -chloro- α,β -unsaturated system is highly polarized. The electron-withdrawing nature of both the -Cl and -CHO groups creates a massive change in the dipole moment ( dμ/dq ) during the C=C stretching vibration. Result: The C=C stretch appears at ~1600 cm⁻¹ and is exceptionally intense, often rivaling the carbonyl peak in magnitude [3].

Quantitative IR Data Summary

The following table summarizes the expected quantitative ATR-FTIR data, grounded in the structural causality of the molecule.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausal Factor / Structural Rationale
Aldehyde (C=O) Stretching1675 – 1685Very StrongConjugation lowers frequency; β -Cl inductive effect prevents further downward shift.
Alkene (C=C) Stretching1595 – 1610StrongHighly polarized bond due to push-pull electronic environment enhances IR activity.
Aldehyde (C-H) Stretching~2820 & ~2720Weak (Doublet)Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bend.
Aliphatic (C-H) Stretching2960, 2930, 2870Medium sp3 hybridized C-H bonds from the 5-methyl group and ring methylenes.
Vinylic (C-Cl) Stretching750 – 780StrongHeavy atom effect combined with sp2 carbon attachment.

Visualizing Structural Causality

The diagram below maps the direct logical relationships between the molecular architecture of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde and its resulting infrared spectral shifts.

G cluster_0 Structural Features cluster_1 IR Spectral Shifts (Causality) A Aldehyde Group (-CHO) E C=O Stretch (~1680 cm⁻¹) A->E Base freq ~1725 B Conjugated C=C (Cyclopentene) B->E Resonance (-30 cm⁻¹) F C=C Stretch (~1600 cm⁻¹, Intense) B->F Base freq ~1615 C Beta-Chloro Substituent (-Cl) C->E Inductive (+10 cm⁻¹) C->F Dipole enhancement G C-Cl Stretch (~760 cm⁻¹) C->G Heavy atom effect D 5-Methyl Group (-CH3) H Aliphatic C-H (~2960 cm⁻¹) D->H sp3 C-H vibrations

Caption: Causal relationships between molecular structure and observed IR frequencies.

Experimental Protocols: Synthesis & Self-Validating IR Analysis

To ensure scientific integrity, a protocol must be self-validating. The following workflow details the generation of the target molecule via the Vilsmeier-Haack reaction [2] and its subsequent ATR-FTIR validation. The validation logic relies on the complete disappearance of the starting material's spectral signature.

Protocol A: Vilsmeier-Haack Synthesis

Rationale: Phosphorus oxychloride ( POCl3​ ) and dimethylformamide (DMF) generate the electrophilic Vilsmeier iminium species, which attacks the enol tautomer of 2-methylcyclopentanone.

  • Reagent Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous DMF (2.5 equivalents). Cool to 0 °C using an ice bath.

  • Complex Formation: Add POCl3​ (2.1 equivalents) dropwise over 30 minutes. Causality: The reaction is highly exothermic; strict temperature control prevents the degradation of the delicate iminium intermediate.

  • Substrate Addition: Introduce 2-methylcyclopentanone (1.0 equivalent) dropwise.

  • Heating: Remove the ice bath and warm the reaction to 40 °C for 18 hours [2].

  • Quenching & Hydrolysis: Pour the mixture slowly over crushed ice and neutralize with saturated aqueous sodium acetate. Causality: Controlled aqueous hydrolysis converts the intermediate α -chloroiminium salt into the final aldehyde.

  • Isolation: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product as an oil.

Protocol B: Self-Validating ATR-FTIR Acquisition

Rationale: Because the product is a liquid, neat ATR-FTIR is the optimal sampling technique, avoiding moisture artifacts associated with KBr pellets.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: A flat baseline ensures no cross-contamination from previous analyses.

  • Sample Application: Apply 1–2 drops of the neat synthesized oil directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Spectral Acquisition: Collect the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Logic (Data Interpretation):

    • Check 1 (Reaction Completion): Interrogate the 1740 cm⁻¹ region. A peak here indicates unreacted 2-methylcyclopentanone (a 5-membered ring ketone). Its absence validates complete conversion.

    • Check 2 (Product Confirmation): Confirm the emergence of the conjugated aldehyde C=O stretch at ~1680 cm⁻¹ and the highly intense polarized C=C stretch at ~1600 cm⁻¹.

Visualizing the Experimental Workflow

G N1 1. Synthesis Vilsmeier-Haack Formylation N2 2. Isolation Quench & Extraction N1->N2 N3 3. ATR-FTIR Prep Clean crystal, collect background N2->N3 N4 4. Spectral Acquisition 32 scans, 4 cm⁻¹ resolution N3->N4 N5 5. Data Verification Confirm absence of ~1740 cm⁻¹ N4->N5

Caption: Step-by-step workflow for synthesis and IR-based self-validation of the target compound.

References

  • Wang, Y., et al. (2018). "Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones". Organic Letters, American Chemical Society. Available at:[Link]

  • Kühn, C., et al. (2014). "Synthesis of 2H-1,3-thiazines via ASINGER reaction using beta-chlorovinyl aldehydes". Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde, a valuable intermediate in organic synthesis and drug discovery. The synthesis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of activated substrates. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations.

Introduction

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a functionalized cyclopentene derivative with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the aldehyde, the vinyl chloride, and the chiral center at the 5-position offers multiple points for further chemical modification. The Vilsmeier-Haack reaction provides an efficient route to this class of compounds from readily available ketone precursors.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the formylation and chlorination of a suitable substrate.[5][6] In this protocol, we detail the application of the Vilsmeier-Haack reaction to 3-methylcyclopentanone to yield the target compound.

Reaction Mechanism

The synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde via the Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2][5]

  • Electrophilic Attack and Hydrolysis: The enol or enolate form of 3-methylcyclopentanone attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and rearrangement steps, followed by aqueous workup, lead to the formation of the final product, 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde. The hydrolysis of an intermediate iminium salt is a crucial final step to unveil the aldehyde functionality.[4]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
3-MethylcyclopentanoneReagentSigma-Aldrich13331-27-6
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-Aldrich10025-87-3
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Fisher Scientific144-55-8
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
Diethyl Ether (Et₂O)ACS reagent, ≥99.0%VWR60-29-7
Deionized Water
Ice

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Experimental Protocol

Formation of the Vilsmeier Reagent
  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (35 mL, 0.45 mol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (14.5 mL, 0.156 mol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to colorless solid or viscous liquid indicates the formation of the Vilsmeier reagent.

Synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde
  • In a separate flame-dried 100 mL round-bottom flask, dissolve 3-methylcyclopentanone (5.0 g, 0.051 mol) in anhydrous dichloromethane (DCM) (20 mL).

  • Slowly add the solution of 3-methylcyclopentanone to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

Work-up and Purification
  • After the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

  • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. This step hydrolyzes the intermediate iminium salt and should be performed in a fume hood due to the exothermic nature and potential release of HCl gas.

  • Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 15%) to yield 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde as a pale yellow oil.

Expected Results and Characterization

ParameterExpected Value
Yield 65-75%
Appearance Pale yellow oil
Molecular Formula C₇H₉ClO
Molecular Weight 144.60 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H), 2.8-2.6 (m, 1H), 2.5-2.3 (m, 2H), 2.2-2.0 (m, 2H), 1.2 (d, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 188.5, 145.2, 138.8, 38.1, 34.5, 30.2, 19.8
IR (thin film, cm⁻¹) 2965, 2870, 1680 (C=O), 1620 (C=C), 820 (C-Cl)

Workflow Diagram

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_synthesis Synthesis cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 3-Methylcyclopentanone in DCM Starting_Material->Reaction_Mixture 0 °C to 60 °C Hydrolysis Hydrolysis (Ice) Reaction_Mixture->Hydrolysis Extraction Extraction (Et₂O) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Purification->Final_Product

Caption: Synthetic workflow for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete formation of Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere.
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time.
Formation of multiple byproducts Side reactions due to high temperatures.Maintain careful temperature control during the formation of the Vilsmeier reagent and the subsequent reaction.
Impure starting materials.Use freshly distilled or high-purity starting materials.
Difficult purification Incomplete hydrolysis of the iminium intermediate.Ensure vigorous stirring during the addition to ice and allow sufficient time for hydrolysis.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777–794). Pergamon. [Link]

  • Jones, G.; Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-686. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Murad, Y. M., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(10), 2325-2334. [Link]

Sources

Application

In-Depth Application Note: Synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde via Vilsmeier-Haack Formylation

Strategic Overview The transformation of cyclic ketones into β -chloro- α,β -unsaturated aldehydes is a cornerstone reaction in synthetic organic chemistry, providing highly functionalized building blocks for active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The transformation of cyclic ketones into β -chloro- α,β -unsaturated aldehydes is a cornerstone reaction in synthetic organic chemistry, providing highly functionalized building blocks for active pharmaceutical ingredients (APIs) and complex natural products. This application note details the optimized synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde using the Vilsmeier-Haack formylation of 3-methylcyclopentanone.

By carefully controlling the thermodynamic enolization of the substrate and the highly exothermic generation of the chloromethyleneiminium electrophile, this protocol ensures high regioselectivity and yield.

Mechanistic Causality & Regioselectivity

The Vilsmeier-Haack reaction leverages the principles of electrophilic vinylic substitution to selectively install formyl groups under controlled conditions . The reaction proceeds through three distinct phases:

  • Electrophile Generation: The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the highly reactive Vilsmeier reagent (a chloromethyleneiminium ion) .

  • Regioselective Enolization & Attack: 3-methylcyclopentanone possesses two α -positions (C2 and C5). Under the highly acidic conditions generated in situ, thermodynamic enolization favors the C1-C2 double bond due to hyperconjugative stabilization from the adjacent C3-methyl group. The nucleophilic enol attacks the iminium ion at C2.

  • Chlorination & Hydrolysis: The original ketone oxygen is activated by the phosphoryl group and subsequently displaced by a chloride ion. Following proton elimination, a fully conjugated iminium salt is formed, which requires careful aqueous hydrolysis to reveal the final aldehyde functionality .

Vilsmeier_Haack A DMF + POCl₃ (Vilsmeier Reagent Generation) D Electrophilic Attack (Iminium Adduct Formation) A->D Electrophile B 3-Methylcyclopentanone (Substrate) C Enolization (C1-C2) Thermodynamic Control B->C Acidic Environment C->D Nucleophilic Attack E Chlorination & Elimination (POCl₂O⁻ Leaving Group) D->E Thermal Activation (65°C) F Aqueous Hydrolysis (Sodium Acetate Quench) E->F Base / H₂O G 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde F->G Target Isolation

Mechanistic workflow of the Vilsmeier-Haack formylation of 3-methylcyclopentanone.

Quantitative Reaction Matrix

To ensure reproducibility and optimal regiomeric ratios, the following stoichiometric and thermodynamic parameters must be strictly adhered to:

ParameterValue / RangeCausality / Impact
3-Methylcyclopentanone 1.0 equivLimiting substrate; dictates the theoretical yield.
POCl₃ 2.5 – 3.0 equivExcess is required to both form the Vilsmeier reagent and drive the subsequent chlorination step.
DMF 4.0 – 5.0 equivActs as both reactant and solvent; ensures complete iminium formation and maintains stirring fluidity.
Vilsmeier Generation Temp 0 – 5 °CHighly exothermic phase; low temperatures prevent thermal degradation of the chloromethyleneiminium ion.
Formylation Temp 65 – 75 °CProvides the necessary activation energy for C-O bond cleavage and C-Cl bond formation.
Reaction Time 3 – 4 hoursEnsures complete conversion of the ketone to the fully conjugated iminium salt.
Quench Temperature < 10 °CIce-cold conditions prevent hydrolysis-induced thermal degradation (e.g., retro-aldol) of the product.

Self-Validating Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried, and the reaction must be performed in a well-ventilated fume hood under an inert argon atmosphere.

Phase 1: Generation of the Vilsmeier Electrophile
  • Charge a dry, argon-purged 250 mL round-bottom flask with anhydrous DMF (4.5 equiv).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add POCl₃ (2.8 equiv) dropwise via an addition funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

    • [Causality] : Rapid addition leads to localized heating, which decomposes the Vilsmeier reagent into inactive dimethylamine derivatives.

    • [Self-Validation] : The mixture will transition from a colorless liquid to a pale yellow, viscous solution, visually confirming the successful formation of the active chloromethyleneiminium electrophile.

Phase 2: Regioselective Formylation
  • While maintaining the temperature at 0–5 °C, add 3-methylcyclopentanone (1.0 equiv) dropwise over 15 minutes.

    • [Causality] : Slow addition controls the initial exothermic electrophilic attack and limits undesired self-condensation or polymerization of the ketone substrate.

  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Equip the flask with a reflux condenser and gradually heat the reaction mixture to 65–70 °C. Stir at this temperature for 3.5 hours.

    • [Causality] : Elevated thermal energy is required to overcome the activation barrier for the displacement of the activated oxygen by chloride, driving the formation of the β -chloro iminium intermediate.

    • [Self-Validation] : The solution will darken to a deep amber/brown color, indicating the formation of the highly conjugated iminium salt.

Phase 3: Quenching and Hydrolysis
  • Cool the reaction mixture back to 0 °C.

  • Carefully pour the mixture into a vigorously stirred beaker containing crushed ice (approx. 100 g per 10 mmol scale) and a saturated aqueous solution of sodium acetate.

    • [Causality] : The iminium salt must be hydrolyzed to the target aldehyde. The sodium acetate buffer neutralizes the highly acidic reaction matrix (HCl and phosphoric acid byproducts) without causing base-catalyzed degradation of the newly formed α,β -unsaturated aldehyde.

    • [Self-Validation] : The quenching process will separate into a distinct organic layer (or form an oily precipitate) as the water-soluble iminium salt is converted into the hydrophobic aldehyde.

Phase 4: Isolation and Purification
  • Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove residual acids) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dark oil via silica gel column chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate) to isolate 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde as a pale yellow oil.

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction Mechanism - Chemistry Steps. Chemistry Steps.[Link]

Method

Application Note: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde as a Bifunctional Building Block in Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery and complex molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery and complex molecule synthesis, the rapid assembly of functionalized heterocycles and conjugated systems is paramount. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) [1] has emerged as a highly versatile, bifunctional building block. Synthesized classically via the Vilsmeier-Haack reaction of 3-methylcyclopentanone[2], this β -chloro- α,β -unsaturated aldehyde features two orthogonal electrophilic sites: a highly reactive formyl group and a vinylic chloride activated by the adjacent electron-withdrawing carbonyl.

This application note details the mechanistic rationale and provides self-validating experimental protocols for utilizing this compound in two primary synthetic pathways: the construction of fused pyrazole scaffolds (critical in medicinal chemistry) and palladium-catalyzed Suzuki-Miyaura cross-coupling for generating highly substituted conjugated dienes.

Mechanistic Insights: Orthogonal Reactivity

The synthetic utility of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde stems from its dual electrophilicity. The causality behind its reaction pathways dictates that nucleophiles can be directed selectively based on their hardness/softness and the reaction conditions[3].

  • Aldehyde Reactivity (Hard Electrophile): The formyl carbon is highly susceptible to nucleophilic attack by primary amines, hydrazines, and active methylene compounds. Condensation occurs rapidly at low to ambient temperatures.

  • Vinylic Chloride Reactivity (Soft/Activated Electrophile): While unactivated vinyl chlorides are typically inert to nucleophilic substitution, the β -chloro- α,β -unsaturated system undergoes facile Nucleophilic Vinylic Substitution ( SN​V ) via an addition-elimination mechanism when heated with a base. Furthermore, the C(sp2)−Cl bond readily undergoes oxidative addition with low-valent transition metals (e.g., Pd0 ), enabling cross-coupling reactions[4].

Reactivity SM 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Aldehyde Aldehyde Reactivity (Condensation) SM->Aldehyde Electrophilic C=O Chloride Vinyl Chloride Reactivity (Cross-Coupling & SNV) SM->Chloride Electrophilic C-Cl Pyrazole Fused Pyrazoles (via Hydrazines) Aldehyde->Pyrazole + Hydrazine Pyrimidine Fused Pyrimidines (via Amidines) Aldehyde->Pyrimidine + Amidine Knoevenagel Conjugated Dienes (via Active Methylenes) Aldehyde->Knoevenagel + Malononitrile Chloride->Pyrazole Intramolecular SNV Chloride->Pyrimidine Intramolecular SNV Suzuki β-Aryl-α,β-unsaturated Aldehydes Chloride->Suzuki + Pd(0), Ar-B(OH)2

Figure 1: Orthogonal reactivity pathways of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Application 1: Assembly of Fused Pyrazoles

Fused pyrazoles are privileged scaffolds in pharmacology, frequently acting as kinase inhibitors or HMG-CoA reductase inhibitors[5]. The reaction of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde with hydrazines provides a direct, atom-economical route to 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazoles.

Causality of the Transformation

The reaction proceeds via a two-step cascade. First, the highly nucleophilic terminal nitrogen of the hydrazine attacks the aldehyde, followed by dehydration to form a hydrazone intermediate. This step is kinetically favored at room temperature. Upon heating in the presence of a mild base, the secondary nitrogen of the hydrazone attacks the β -carbon, displacing the chloride ion via an addition-elimination sequence to achieve aromatization of the pyrazole ring.

Mechanism Step1 2-Chloro-5-methyl- 1-cyclopentenecarbaldehyde Step2 Hydrazone Intermediate (C=N formation) Step1->Step2 + R-NHNH2 - H2O Step3 Intramolecular Cyclization (Nucleophilic Attack) Step2->Step3 Heat / Base Step4 Fused Pyrazole (Aromatization) Step3->Step4 - HCl

Figure 2: Stepwise mechanism for the formation of fused pyrazoles via hydrazone intermediates.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Self-Validation Checkpoints: This protocol is designed with built-in analytical checkpoints to ensure the reaction is proceeding as mechanistically intended.

  • Hydrazone Formation:

    • In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 mmol, 144.6 mg) in anhydrous ethanol (10 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add phenylhydrazine (1.05 mmol, 113.6 mg) dropwise over 5 minutes.

    • Validation: Stir for 1 hour at room temperature. An aliquot analyzed by 1H NMR should show the disappearance of the characteristic aldehyde proton ( δ ~10.1 ppm) and the appearance of a hydrazone imine proton ( δ ~7.8 ppm).

  • Cyclization & Aromatization:

    • To the reaction mixture, add triethylamine (1.5 mmol, 210 μ L) to act as an acid scavenger for the liberated HCl.

    • Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The intermediate hydrazone spot will convert to a highly UV-active, lower Rf​ spot corresponding to the fused pyrazole.

  • Workup:

    • Cool to room temperature and concentrate the mixture under reduced pressure.

    • Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the pure pyrazole derivative.

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The vinylic chloride in 2-chloro-5-methyl-1-cyclopentenecarbaldehyde is highly activated, making it an excellent substrate for Suzuki-Miyaura cross-coupling to yield β -aryl- α,β -unsaturated aldehydes[4]. These products are valuable precursors for complex polycyclic frameworks.

Causality of the Transformation

The electron-withdrawing formyl group lowers the LUMO of the C(sp2)−Cl bond, facilitating the oxidative addition of Pd0 into the otherwise robust carbon-chlorine bond. Subsequent transmetalation with an arylboronic acid and reductive elimination regenerates the catalyst and forms the C−C bond. The use of a biphasic solvent system (Toluene/ H2​O ) ensures the solubility of both the organic substrate and the inorganic base ( K2​CO3​ ) required to activate the boronic acid.

Experimental Protocol: Synthesis of 2-Aryl-5-methyl-1-cyclopentenecarbaldehyde
  • System Degassing (Critical Step):

    • In a 25 mL Schlenk tube, combine toluene (8 mL) and distilled water (2 mL). Sparge the solvent mixture with argon for 15 minutes to remove dissolved oxygen, which can rapidly deactivate the palladium catalyst.

  • Reagent Addition:

    • Add 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 mmol, 144.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate ( K2​CO3​ , 2.5 mmol, 345.5 mg).

    • Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 5 mol%, 57.8 mg) under a positive stream of argon.

  • Coupling Reaction:

    • Seal the tube and heat the biphasic mixture at 90 °C with vigorous stirring for 12 hours.

    • Validation: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous organic layer. GC-MS or LC-MS analysis of the organic phase should indicate a mass shift corresponding to the loss of Cl (M-35) and the addition of the phenyl group (M+77).

  • Workup:

    • Cool to room temperature, separate the layers, and extract the aqueous layer with toluene (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions, expected yields, and the functional role of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde in various synthetic transformations based on established literature parameters for β -chloro- α,β -unsaturated aldehydes.

Transformation TypeReagents / CatalystConditionsExpected YieldApplication Utility
Fused Pyrazole Phenylhydrazine, Et3​N EtOH, Reflux, 4-6h75 - 85%Kinase inhibitor scaffolds[5]
Fused Pyrimidine Guanidine HCl, K2​CO3​ DMF, 100 °C, 8h65 - 80%Antitumor agent precursors[3]
Suzuki Coupling Ar−B(OH)2​ , Pd(PPh3​)4​ , K2​CO3​ PhMe/ H2​O , 90 °C, 12h80 - 92%Conjugated diene building blocks[4]
Knoevenagel Cond. Malononitrile, Piperidine (cat.)EtOH, RT, 2h> 90%Fluorescent dyes, organic materials

References

  • ResearchGate. "Green Synthesis of Some tetrahydroquinoline derivatives and evaluation as anticancer agents". (Discusses Vilsmeier-Haack complex interactions with cycloalkanones). URL:[Link]

  • ResearchGate. "Synthesis of β -Halo α,β -unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane and Tetrafluoroboric Acid". URL:[Link]

  • ACS Publications. "Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)...". URL:[Link]

  • ResearchGate. "Dual-Ligand System for Mild Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides". URL:[Link]

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde Introduction 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) is a highly versatile β-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Introduction

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) is a highly versatile β-chloro-α,β-unsaturated aldehyde (β-chloro enal)[1]. It serves as a dense, bifunctional building block for the synthesis of complex cyclopentene scaffolds, which are frequently encountered in natural products and pharmaceutical APIs. The Suzuki-Miyaura cross-coupling of this substrate allows for the precise installation of aryl, heteroaryl, or alkyl groups at the β-position, yielding substituted cyclopentenecarbaldehydes. However, the inherent stability of the C(sp2)-Cl bond, coupled with the base-sensitive nature of the formyl group and the steric hindrance imparted by the adjacent C5-methyl group, necessitates carefully optimized catalytic conditions.

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The insertion of the Pd(0) species into the C-Cl bond is typically the rate-determining step for chlorinated electrophiles. While the electron-withdrawing formyl group partially activates the C-Cl bond by reducing electron density at the β-carbon, chlorides remain significantly less reactive than bromides or iodides. To overcome this, electron-rich and sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) are required. These ligands increase the electron density on the palladium center, facilitating oxidative addition, while their steric bulk promotes the subsequent reductive elimination.

  • Transmetalation : Boronic acids are inherently poor nucleophiles and require activation by a base to form a negatively charged boronate complex[2]. This "ate" complex enhances the polarization of the B-C bond, drastically accelerating the transmetalation of the organic group to the Pd(II) intermediate[2].

  • Base Selection & Aldehyde Sensitivity : The choice of base is the most critical parameter for this specific substrate. Strong bases (e.g., KOtBu, NaOH) will induce rapid degradation of the starting material via aldol condensation or Cannizzaro-type side reactions. Consequently, mild bases such as K3PO4 or Cs2CO3 must be employed to ensure substrate integrity while still effectively activating the boronic acid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Substrate (C-Cl bond) PdII_Cl Pd(II) Intermediate [R-Pd-Cl]L2 OxAdd->PdII_Cl TransMet Transmetalation PdII_Cl->TransMet Base, R'-B(OH)2 PdII_R Pd(II) Intermediate [R-Pd-R']L2 TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for β-chloro enals.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the cross-coupling of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde with phenylboronic acid. The data illustrates the profound impact of ligand and base selection on the reaction yield.

Table 1: Optimization of Catalyst, Ligand, and Base

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation
1Pd(PPh3)4NoneNa2CO3THF/H2O8035Incomplete conversion; poor oxidative addition.
2Pd(OAc)2PPh3K3PO4Dioxane/H2O8042Sluggish reaction; C-Cl bond poorly activated.
3Pd(OAc)2PCy3K3PO4Dioxane/H2O8068Moderate yield; better oxidative addition.
4 Pd(OAc)2 SPhos K3PO4 Dioxane/H2O 80 92 Optimal conditions; clean conversion.
5Pd2(dba)3XPhosCs2CO3Toluene/H2O10088High yield; slightly more side products.
6Pd(OAc)2SPhosKOtBuDioxane/H2O8015Substrate decomposition (aldol side reactions).

Note: Yields determined by HPLC analysis against an internal standard.

Experimental Protocol

This self-validating protocol utilizes the optimized conditions (Entry 4) to ensure high yields and reproducibility.

Workflow S1 1. Glovebox Prep (Catalyst & Ligand) S2 2. Reagent Addition (Substrate, Boronic Acid, Base) S1->S2 S3 3. Solvent Addition (Degassed Dioxane/H2O) S2->S3 S4 4. Thermal Reaction (80°C, 12-24h) S3->S4 S5 5. Workup & Extraction (EtOAc / Brine) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents:

  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 mmol, 144.6 mg)[1]

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate, Pd(OAc)2 (0.02 mmol, 4.5 mg)

  • SPhos ligand (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic, K3PO4 (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (Degassed, 5.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System : In a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)2 (4.5 mg, 2 mol%) and SPhos (16.4 mg, 4 mol%).

  • Addition of Solid Reagents : Add the arylboronic acid (1.5 mmol, 1.5 eq) and finely milled K3PO4 (424.5 mg, 2.0 eq) to the tube. Seal the tube with a rubber septum.

  • Solvent and Substrate Addition : If operating outside a glovebox, evacuate and backfill the sealed tube with argon three times. Inject degassed 1,4-dioxane (5.0 mL) and degassed H2O (1.0 mL) via syringe. Finally, inject the 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (144.6 mg, 1.0 mmol).

    • Causality Note: Degassing the solvents (e.g., via sparging with argon or freeze-pump-thaw cycles) is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the electron-rich Pd(0) catalyst.

  • Reaction Execution : Replace the septum with a Teflon screwcap under a positive flow of argon. Submerge the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–24 hours. The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the aqueous base and the organic phase.

  • Reaction Monitoring : Monitor the reaction progress via TLC (Hexanes/EtOAc, 4:1) or LC-MS. The starting material should be fully consumed.

  • Workup and Extraction : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with additional ethyl acetate (2 × 10 mL).

  • Purification : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to isolate the pure β-substituted-5-methyl-1-cyclopentenecarbaldehyde.

Troubleshooting & Limitations

  • Dehalogenation (Reduction) : If the dehalogenated product (5-methyl-1-cyclopentenecarbaldehyde) is observed, it indicates premature protode-palladation. Ensure the boronic acid is of high quality and strictly avoid alcoholic solvents which can act as hydride donors.

  • β-Hydride Elimination : When attempting to couple alkylboronic acids (bearing β-hydrogens), the Pd(II)-alkyl intermediate may undergo rapid β-hydride elimination, yielding alkene byproducts rather than the desired coupled product. For alkyl couplings, specialized ligands or the use of alkyltrifluoroborates may be necessary.

  • Aldehyde Degradation : If the reaction mixture turns black rapidly and yields are low, the base may be too strong or the temperature too high. Verify the use of K3PO4 and consider lowering the temperature to 60 °C with an extended reaction time.

References

  • Suzuki Coupling - Organic Chemistry Portal. 2

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Link

  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde 95% | CAS - Advanced ChemBlocks. 1

Sources

Method

Application Note: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde as a Bifunctional Synthon in Pharmaceutical Intermediate Synthesis

Executive Summary In the landscape of modern drug discovery, the rapid assembly of functionalized, fused heterocycles is paramount. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1] stands out as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of functionalized, fused heterocycles is paramount. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1] stands out as a highly versatile, privileged dielectrophilic building block. Characterized by its β -chloro- α,β -unsaturated aldehyde (chloroenal) architecture, this intermediate provides a dual-reactivity profile. It enables the precise construction of cyclopenta-fused pyrazoles, thiophenes, and pyridines—scaffolds that frequently serve as bioisosteres for indoles and benzofurans in kinase inhibitors and GPCR ligands.

This application note details the mechanistic rationale, quantitative optimization data, and self-validating protocols for deploying this intermediate in pharmaceutical synthesis.

Structural Paradigm & Mechanistic Insights

The synthetic utility of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde is rooted in its "push-pull" electronic system. The molecule possesses two distinct electrophilic sites that can be addressed sequentially or in tandem:

  • The C1 Formyl Group: A hard electrophilic center prone to rapid condensation with primary amines, hydrazines, and active methylene compounds.

  • The C2 Vinylic Chloride: A softer electrophilic center activated by the adjacent electron-withdrawing aldehyde, making it highly susceptible to nucleophilic vinylic substitution ( SN​V ) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille couplings).

Furthermore, recent advances in N-heterocyclic carbene (NHC) catalysis have demonstrated the ability of chloroenals to generate α,β -unsaturated acyl azoliums, expanding their utility into complex cycloadditions[2]. By leveraging these orthogonal reactive sites, chemists can execute one-pot annulations to generate complex fused bicyclic systems with high atom economy[3].

G A 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde B Cyclopenta[b]thiophenes A->B Ethyl thioglycolate (Base) C Cyclopenta[c]pyrazoles A->C Hydrazines (EtOH, Heat) D Cyclopenta[b]quinolines A->D Arylamines (Acid Catalyst) E 2-Aryl Derivatives A->E Arylboronic acids (Pd Catalyst)

Figure 1: Divergent synthetic pathways of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde.

Data Presentation: Reaction Optimization

The synthesis of fused heterocycles from chloroenals often requires careful tuning of the base and solvent to prevent degradation of the highly reactive starting material. Table 1 summarizes the optimization of the Fiesselmann-type annulation of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde with ethyl thioglycolate to form the cyclopenta[ b ]thiophene core.

Table 1: Optimization of Annulation Conditions for Cyclopenta[ b ]thiophene Synthesis

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Consequence
NaOEt (1.2)EtOH78245%82%Strong base induces competitive aldol self-condensation.
K₂CO₃ (2.0)DMF80462%88%Heterogeneous base slows the initial S_N V attack.
Pyridine (2.0)EtOH78658%85%Insufficient basicity to drive the Knoevenagel cyclization.
Et₃N (1.5) EtOH 78 3 84% 96% Optimal balance of nucleophilicity and basicity.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of the Chloroenal

This protocol describes the synthesis of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde from 3-methylcyclopentanone. The regioselectivity is driven by the steric environment during the electrophilic attack of the chloromethyleneiminium ion[4].

Reagents:

  • 3-Methylcyclopentanone: 1.0 equiv (100 mmol)

  • Phosphorus oxychloride (POCl₃): 1.5 equiv (150 mmol)

  • N,N-Dimethylformamide (DMF): 3.0 equiv (300 mmol)

  • Sodium acetate (aq): For quench

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: Charge a dry, argon-purged flask with DMF (23.2 mL) and cool to 0–5 °C using an ice-salt bath. Add POCl₃ (14.0 mL) dropwise over 30 minutes.

    • Causality: The formation of the Vilsmeier reagent is highly exothermic. Strict temperature control prevents the thermal degradation of DMF, which would otherwise generate dimethylamine impurities.

  • Substrate Addition: Stir the resulting deep yellow complex for 30 minutes at 0 °C. Add 3-methylcyclopentanone (10.6 mL) dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Slow addition controls the rate of ketone enolization, ensuring the electrophilic attack occurs cleanly at the C2 position while minimizing competitive aldol dimerization of the ketone.

  • Reaction Maturation: Remove the cooling bath and gradually warm the mixture to 60 °C for 3 hours.

  • Hydrolysis & Quench: Carefully pour the dark reaction mixture over 200 g of crushed ice containing 30 g of sodium acetate, stirring vigorously for 1 hour.

    • Causality: Sodium acetate buffers the highly acidic medium (neutralizing HCl and phosphoric acids). This prevents the hydrolytic degradation of the sensitive chloroenal product while efficiently hydrolyzing the iminium intermediate to the target aldehyde.

  • Validation Checkpoint: Extract with EtOAc (3 x 100 mL). The reaction is self-validating via TLC (Hexane/EtOAc 8:2); the product is highly UV-active ( Rf​ ~0.6), easily distinguished from the UV-inactive starting ketone.

G2 N1 1. Vilsmeier Reagent Formation (DMF + POCl3) N3 3. Electrophilic Attack at C2 (C-C Bond Formation) N1->N3 N2 2. Ketone Enolization (3-Methylcyclopentanone) N2->N3 N4 4. Chlorination & Elimination (Formation of Chloroalkene) N3->N4 N5 5. Aqueous Hydrolysis (Iminium to Aldehyde) N4->N5

Figure 2: Mechanistic workflow of the Vilsmeier-Haack formylation/chlorination.

Protocol B: Annulation to Ethyl 4-methyl-5,6-dihydro-4H-cyclopenta[ b ]thiophene-2-carboxylate

This workflow demonstrates the conversion of the bifunctional chloroenal into a fused thiophene API intermediate.

Reagents:

  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde: 1.0 equiv (10 mmol)

  • Ethyl thioglycolate: 1.1 equiv (11 mmol)

  • Triethylamine (Et₃N): 1.5 equiv (15 mmol)

  • Ethanol (Absolute): 25 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the chloroenal (1.44 g) in absolute ethanol (25 mL) at room temperature.

  • Nucleophile Addition: Add ethyl thioglycolate (1.20 mL) to the stirring solution.

  • Base-Mediated Cyclization: Add Et₃N (2.1 mL) dropwise. Heat the reaction mixture to reflux (78 °C) for 3 hours.

    • Causality: Triethylamine is basic enough to deprotonate the thiol for the initial SN​V attack at the C2 chloride, but mild enough to prevent the degradation of the highly electrophilic chloroenal. Ethanol supports the final dehydration step of the Knoevenagel-type ring closure.

  • Validation Checkpoint: The successful displacement of the chloride is visually marked by the precipitation of triethylamine hydrochloride salts. Analytically, cyclization is validated by the disappearance of the characteristic aldehyde proton (~10.0 ppm) in the crude ¹H-NMR, replaced by the thiophene aromatic proton (~7.4 ppm).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between water (50 mL) and Dichloromethane (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the functionalized cyclopenta[ b ]thiophene.

References

  • LookChem. "2-Chlorocyclopent-1-ene-1-carbaldehyde". LookChem Chemical Database. Available at:[Link]

  • ACS Publications. "Access to α-Pyrones via an NHC-Catalyzed Formal [3 + 3] Cycloaddition/Elimination". Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: Aldol and Knoevenagel Condensations of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Executive Summary & Synthon Profile In advanced organic synthesis and drug development, β-chloro-α,β-unsaturated aldehydes serve as highly versatile bifunctional building blocks. 2-Chloro-5-methyl-1-cyclopentenecarbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthon Profile

In advanced organic synthesis and drug development, β-chloro-α,β-unsaturated aldehydes serve as highly versatile bifunctional building blocks. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1] is a prime example of this class, typically derived from the Vilsmeier-Haack formylation of 3-methylcyclopentanone.

For drug development professionals, this molecule offers orthogonal reactivity:

  • The Formyl Group (C1): Acts as a highly electrophilic center, readily undergoing Aldol and Knoevenagel condensations with active methylene compounds or enolates.

  • The Vinylic Chloride (C2): Functions as a latent leaving group. Following the initial condensation, the chloride can undergo nucleophilic vinylic substitution ( SN​V ), enabling tandem annulation strategies to rapidly construct complex fused heterocycles (e.g., pyrroles, pyrimidines, and pyridines)[2].

  • The Methyl Group (C5): Introduces a stereocenter and local steric bulk, which can dictate the facial selectivity of subsequent cycloadditions or biological target binding.

This application note provides field-proven, self-validating protocols for executing selective Aldol and Knoevenagel condensations while preserving the integrity of the vinylic chloride for downstream functionalization.

Mechanistic Causality & Reaction Design

The primary challenge in reacting 2-chloro-5-methyl-1-cyclopentenecarbaldehyde is chemoselectivity . The conditions required to deprotonate an active methylene or ketone (using bases like NaOH, KOH, or piperidine) are often the same conditions that can trigger the premature displacement of the vinylic chloride or cause unwanted polymerization.

  • Base Selection: For active methylene compounds (e.g., malononitrile, pKa​≈11 ), weak secondary amines like piperidine are sufficient. Piperidine acts as both a base and an iminium-forming catalyst, accelerating the condensation.

  • Temperature Control: To prevent SN​V displacement of the chloride by the amine or hydroxide base, reactions must be strictly maintained between 0 °C and 25 °C. Elevated temperatures will inevitably lead to tandem substitution[2].

  • Solvent Effects: Ethanol is preferred for Knoevenagel condensations as it stabilizes the transition state and often allows the highly conjugated, less-soluble product to precipitate directly out of solution, driving the equilibrium forward and simplifying isolation.

Reaction Workflow Logic

The following diagram illustrates the divergent synthetic pathways available to this building block. By tuning the reaction temperature and nucleophile, chemists can either isolate the conjugated diene or push the reaction toward a fused bicyclic system.

Workflow Start 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Reaction Aldol/Knoevenagel Condensation (0-25 °C) Start->Reaction Reagents Active Methylene/Ketone + Base Catalyst Reagents->Reaction Intermediate Conjugated Diene Intermediate Reaction->Intermediate - H2O Path1 Isolation (Aqueous Workup) Intermediate->Path1 Path2 Tandem Annulation (Heat + Nucleophile) Intermediate->Path2 Product1 Substituted Alkylidene Cyclopentene Path1->Product1 Product2 Fused Bicyclic System Path2->Product2 - HCl

Figure 1: Divergent synthetic workflows for Aldol/Knoevenagel condensations and tandem annulations.

Quantitative Optimization Data

The table below summarizes the optimized parameters for reacting 2-chloro-5-methyl-1-cyclopentenecarbaldehyde with various nucleophilic partners.

EntryActive PartnerBase / CatalystSolventTemp (°C)Time (h)Yield (%)
1MalononitrilePiperidine (0.1 eq)EtOH0 252.088%
2Ethyl cyanoacetatePiperidine / AcOHToluene110 (Dean-Stark)4.082%
3AcetophenoneNaOH (10% aq)EtOH / H₂O0 56.075%
41,3-IndandionePiperidine (0.1 eq)EtOH503.085%
5Dimethyl malonateTiCl₄ / PyridineTHF0 2512.068%

Note: Yields represent isolated, chromatographically pure products where the vinylic chloride remains intact.

Validated Experimental Protocols

Protocol A: Mild Knoevenagel Condensation (Synthesis of Dicyanovinyl Derivative)

This protocol utilizes malononitrile. The high acidity of malononitrile allows for mild conditions, perfectly preserving the vinylic chloride.

Reagents:

  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde: 10.0 mmol (1.44 g)

  • Malononitrile: 11.0 mmol (0.73 g)

  • Piperidine: 1.0 mmol (85 mg)

  • Absolute Ethanol: 20 mL

Step-by-Step Methodology:

  • Initiation: In a flame-dried 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in 20 mL of absolute ethanol.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: The addition of base triggers an exothermic reaction; cooling prevents thermal spikes that could lead to polymerization or premature chloride displacement.

  • Catalysis: Add piperidine dropwise over 2 minutes. The solution will rapidly transition to a deep yellow/orange color, indicating the formation of the conjugated system.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Isolation: Quench the reaction by pouring the mixture into 50 mL of crushed ice/water. Vigorously stir for 15 minutes. The highly conjugated product will precipitate.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the product.

Protocol B: Crossed Aldol Condensation (Synthesis of Chalcone Analog)

This protocol utilizes acetophenone. Because acetophenone is less acidic, a stronger base (NaOH) is required, necessitating strict temperature control.

Reagents:

  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde: 10.0 mmol (1.44 g)

  • Acetophenone: 10.0 mmol (1.20 g)

  • NaOH (10% aqueous solution): 12.0 mmol (4.8 mL)

  • Ethanol: 25 mL

Step-by-Step Methodology:

  • Initiation: Dissolve the aldehyde and acetophenone in 25 mL of ethanol in a 100 mL round-bottom flask.

  • Thermal Control (Critical): Cool the mixture strictly to 0 °C using an ice-brine bath. Causality: Hydroxide ions are strong nucleophiles. If the temperature exceeds 5 °C, the hydroxide will attack the C2 position, displacing the chloride and yielding a cyclopentanedione derivative.

  • Catalysis: Add the 10% NaOH solution dropwise via an addition funnel over 15 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Stir the mixture at 0–5 °C for 6 hours.

  • Quenching (Self-Validating Step): Immediately neutralize the reaction mixture to pH 7.0 using 1M HCl. Causality: Neutralization halts the aldol equilibrium, prevents retro-aldol cleavage, and protects the vinylic chloride from prolonged exposure to the base during workup.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Analytical Validation & Self-Correction

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed:

  • TLC Monitoring: The starting aldehyde is moderately UV-active. The Knoevenagel/Aldol products will appear as bright, highly UV-active spots (due to extended conjugation) at a lower Rf​ value than the starting material.

  • ¹H NMR Tracking:

    • Disappearance: The starting material features a distinct aldehyde proton singlet at ~10.0 ppm. The complete disappearance of this peak confirms total consumption of the electrophile.

    • Appearance: The product will feature a new olefinic proton (the exocyclic double bond) typically appearing between 7.0–8.2 ppm, depending on the electron-withdrawing nature of the active methylene partner.

  • Mass Spectrometry (MS): The product must retain the isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio). The loss of this isotopic signature is a direct diagnostic indicator that unwanted nucleophilic displacement of the chloride occurred during the reaction.

References

  • Advanced ChemBlocks. "2-Chloro-5-methyl-1-cyclopentenecarbaldehyde 95% | CAS - Advanced ChemBlocks".
  • Thieme Connect. "Product Class 13: 1H-Pyrroles".
  • BLDpharm. "85355-89-1|2-Chloro-5-methylcyclopent-1-ene-1-carbaldehyde - BLDpharm".

Sources

Method

Best practices for handling and storing 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

An Application Note and Protocol for the Safe Handling and Storage of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde Abstract This document provides a comprehensive guide to the best practices for handling and storing 2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Safe Handling and Storage of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Abstract

This document provides a comprehensive guide to the best practices for handling and storing 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS No. 85355-89-1). As a bifunctional molecule containing both a reactive α,β-unsaturated aldehyde and a chlorinated alkene moiety, this compound presents unique challenges regarding its reactivity, stability, and potential hazards. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and evidence-based explanations to ensure laboratory safety, experimental integrity, and compound stability.

Compound Profile and Inherent Chemical Risks

A thorough understanding of the subject molecule's chemical nature is paramount to establishing safe and effective handling protocols. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde's reactivity is dictated by the synergistic effects of its constituent functional groups.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name 2-chloro-5-methylcyclopent-1-ene-1-carbaldehyde[1]
CAS Number 85355-89-1[1]
Molecular Formula C₇H₉ClO[1]
Molecular Weight 144.60 g/mol [2]
Purity (Typical) 95%[1]
Analysis of Chemical Reactivity

The compound's structure features two key reactive sites:

  • α,β-Unsaturated Aldehyde System: This conjugated system is highly electrophilic at both the carbonyl carbon and the β-carbon.[3] This makes the molecule susceptible to two primary modes of nucleophilic attack:

    • 1,2-Addition (Direct Addition): Nucleophiles attack the carbonyl carbon.

    • 1,4-Addition (Conjugate or Michael Addition): Nucleophiles, particularly softer ones like amines and thiolates (e.g., from glutathione in a biological context), will preferentially attack the β-carbon.[4][5] This reactivity is a critical consideration, as it can lead to unintended side reactions or polymerization.[3]

  • Chlorinated Alkene Moiety: The presence of a chlorine atom on the double bond contributes to the molecule's electrophilicity and introduces the potential for dehydrochlorination or substitution reactions under certain conditions. Chlorinated organic substances are often noted for their persistence and potential to accumulate in biological systems.[6]

This dual reactivity means the compound is prone to degradation via several pathways, including oxidation, polymerization, and reaction with nucleophilic impurities.[7][8] Aldehydes, in general, are susceptible to oligomerization, a process that should be monitored.[9]

Toxicological and Hazard Assessment

While specific toxicological data for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is not extensively documented, its chemical class provides a strong basis for a precautionary approach.

  • α,β-Unsaturated Aldehydes: This class of compounds is known for its ability to function as direct-acting alkylating agents, reacting with biological nucleophiles like proteins and DNA.[7][10] This reactivity is the basis for their observed toxicity, including skin sensitization, respiratory irritation, and potential carcinogenicity.[11]

  • Chlorinated Organic Compounds: Many compounds in this family pose health risks, including potential damage to the central nervous system, kidneys, and liver.[12][13][14]

Therefore, 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde must be treated as a hazardous substance with potential corrosive, toxic, and irritant properties. All handling should occur with the assumption that the compound is harmful upon inhalation, ingestion, or skin contact.[15]

Risk Mitigation and Laboratory Controls

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is essential.

Engineering Controls

All manipulations of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde, including weighing, solution preparation, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12] The work area should be equipped with a safety shower and an eyewash station, both of which should be tested regularly.[12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE.

TaskRecommended Personal Protective Equipment
General Handling & Weighing NIOSH-approved safety glasses with side shields or goggles, flame-resistant lab coat, full-length pants, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl rubber for extended handling).[11][16]
Solution Preparation & Transfer In addition to the above, a face shield should be worn over safety goggles to protect against splashes.[16]
Large-Scale Operations (>10g) All of the above, plus consideration for a full-face respirator if there is any risk of aerosolization or exceeding exposure limits.[16]

Causality: The use of a fume hood provides primary containment of volatile and potentially toxic vapors. Layered PPE protects the user from direct contact, with specific glove materials chosen based on their resistance to chlorinated organic compounds and aldehydes.

Risk Assessment Workflow

Before any new procedure, a formal risk assessment should be conducted.

RiskAssessment A Identify Hazards (Reactivity, Toxicity) B Evaluate Exposure Potential (Scale, Duration, Route) A->B C Review Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (Low, Medium, High) C->D E Implement Additional Controls (e.g., Face Shield, Buddy System) D->E If Risk is Medium/High F Proceed with Experiment D->F If Risk is Low G Procedure Not Authorized D->G If Risk is Unacceptable E->F

Caption: Workflow for assessing risk before handling the compound.

Protocols for Safe Handling and Use

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

Protocol: Preparation of Stock and Working Solutions
  • Pre-Handling Check: Ensure the chemical fume hood is operational and all required PPE is correctly worn. Assemble all necessary equipment (glassware, spatulas, solvents) inside the hood.

  • Inert Atmosphere: For preparing solutions intended for long-term storage or use in sensitive reactions, purge the vial and solvent with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[11]

  • Weighing: Tare a clean, dry vial on a balance. Inside the fume hood, carefully transfer the required amount of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde to the vial. Keep the primary container tightly sealed when not in use.[11][17]

  • Dissolution: Add the desired solvent (e.g., HPLC-grade acetonitrile or distilled anhydrous solvent) to the vial.[8] Cap the vial securely and mix gently until the solid is fully dissolved.

  • Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials. Store immediately under the recommended conditions (see Section 4).

Protocol: General Reaction Quenching and Decontamination

Reactive aldehydes in waste streams should be quenched before disposal. A common method involves reduction with sodium bisulfite.

  • Preparation: In a fume hood, prepare a 10% (w/v) solution of sodium bisulfite in water. Place the reaction flask or waste container in an ice bath to manage potential exothermic reactions.

  • Quenching: Slowly add the sodium bisulfite solution to the aldehyde-containing solution with stirring. The reaction may produce sulfur dioxide gas, so adequate ventilation is critical.[11]

  • Verification: After the addition is complete, allow the mixture to stir for at least one hour. Test for the presence of residual aldehyde using an appropriate method (e.g., aldehyde test strips or TLC) before proceeding to waste disposal.

  • Disposal: Dispose of the quenched solution and any contaminated materials (gloves, pipette tips) in accordance with your institution's hazardous waste disposal procedures.[16]

General Handling Workflow

HandlingWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Retrieve Compound from Storage C->D E Perform Manipulation (Weighing, Reaction) D->E F Return Compound to Storage E->F G Quench Reactive Waste F->G H Decontaminate Glassware & Surfaces G->H I Dispose of Waste Properly H->I J Remove PPE & Wash Hands I->J

Caption: A sequential workflow for safe laboratory handling.

Best Practices for Storage

The long-term stability of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is highly dependent on its storage conditions. Improper storage can lead to degradation, compromising experimental results.[8]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential polymerization and decomposition reactions. Some suppliers recommend cold-chain transport.[11][18]
Atmosphere Under an inert gas (Argon or Nitrogen)To prevent air oxidation of the aldehyde functional group.[11]
Light In an amber vial or protected from lightTo prevent light-induced degradation or polymerization.[9]
Container Tightly sealed, compatible container (e.g., glass)To prevent evaporation of the volatile compound and contamination from air and moisture.[17][19]
Chemical Segregation and Incompatibility

Proper segregation is a cornerstone of safe chemical storage.

  • Store with: Other organic compounds, but ensure it is separated from incompatible reactive classes.

  • Do NOT store with:

    • Strong Oxidizing Agents: Can react violently with the aldehyde.[19]

    • Strong Acids and Bases: Can catalyze aldol condensation or other decomposition pathways.[11][20]

    • Amines and other Strong Nucleophiles: Can react via Michael addition.[5]

The diagram below illustrates the principle of segregation.

StorageSegregation cluster_cabinet Approved Flammable Storage Cabinet cluster_incompatible Store Separately Target 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde (in secondary containment) Organics General Organics (e.g., Hydrocarbons, Ethers) Acids Acids Bases Bases Oxidizers Oxidizers

Caption: Segregation of the target compound from incompatible materials.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

SituationProcedure
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[15][19]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[17]
Small Spill (<100 mL) Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[16] Ventilate the area and wash the spill site after material pickup is complete.

References

  • Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II, LibreTexts. [Link]

  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. [Link]

  • Chlorinated organic substances. Swedish Environmental Protection Agency. [Link]

  • CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]

  • Ashworth, I. W., et al. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, ACS Publications. [Link]

  • Enoch, S. J., et al. (2008). INVESTIGATION OF THE RELATIONSHIP BETWEEN REACTIVITY AND TOXICITY OF α, β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink. [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax. [Link]

  • An, J., et al. (2014). Chlorinated volatile organic compounds (Cl-VOCs) in environment — sources, potential human health impacts, and current remediation technologies. Environment International. [Link]

  • 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde. PubChem. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • Chemical Storage Guidelines. University of California, Riverside, Environmental Health & Safety. [Link]

  • Glutaraldehyde Storage Stability Guidance. Lanxess. [Link]

  • 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Welcome to the Advanced Synthesis Troubleshooting Center. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1] is a highly valuable, stereochemically dense building block used in complex drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1] is a highly valuable, stereochemically dense building block used in complex drug development. However, its synthesis via the Vilsmeier-Haack formylation of 3-methylcyclopentanone is notoriously problematic, often resulting in poor yields and isomeric mixtures.

This guide is designed for bench scientists and process chemists. It deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to guarantee high regioselectivity and isolated yield.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my direct Vilsmeier-Haack reaction of 3-methylcyclopentanone yielding mostly the 4-methyl isomer instead of the desired 5-methyl target? The Causality: This is a classic conflict between kinetic and thermodynamic control. The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) is an exceptionally bulky electrophile. In 3-methylcyclopentanone, the C2 alpha-position is sterically hindered by the adjacent C3-methyl group, whereas the C5 alpha-position is relatively unhindered. Under direct, kinetically controlled conditions, deprotonation and subsequent electrophilic attack occur preferentially at the less hindered C5 position[2].

  • Attack at C5 (Kinetic): Yields 2-chloro-4-methyl-1-cyclopentenecarbaldehyde (Major byproduct).

  • Attack at C2 (Thermodynamic): Yields 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (Desired target).

Q2: How can I force the regioselectivity towards the more hindered C2 position? The Causality: You must bypass the direct kinetic pathway by pre-forming the thermodynamic enolate and trapping it[3]. By reacting 3-methylcyclopentanone with TMSCl and Triethylamine (Et₃N) under high heat (130 °C), the system equilibrates to the thermodynamically most stable enol ether. The C1=C2 enol is favored over the C1=C5 enol due to the hyperconjugative stabilization provided by the allylic C3-methyl group. Once this specific thermodynamic silyl enol ether is isolated, reacting it with the Vilsmeier reagent strictly locks the regiochemistry, forcing the formyl group to the C2 position.

Q3: Can I use a pyrrolidine enamine intermediate instead of a silyl enol ether to direct the reaction? The Causality: No. While enamines are classic intermediates for Vilsmeier formylations, forming the enamine of 3-methylcyclopentanone with a secondary amine introduces severe A(1,3) allylic strain between the bulky amine ring and the C3-methyl group. To relieve this steric clash, the double bond is forced into the C1=C5 position, paradoxically enriching the wrong isomer. Stick exclusively to the silyl enol ether route.

Q4: My silyl enol ether route gives the correct isomer, but my isolated yield is still low (<40%) due to heavy tarring. How do I fix the workup? The Causality: The issue lies in the hydrolysis of the highly reactive chloroiminium intermediate. The aqueous quench is fiercely exothermic. If the internal temperature exceeds 15 °C, or if the local pH drops too low, the resulting α,β-unsaturated aldehyde rapidly polymerizes into intractable tars. The Fix: Never quench with plain water or unbuffered acid. Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and saturated aqueous sodium acetate (NaOAc). The NaOAc buffers the system to pH ~5.5, neutralizing the HCl generated during hydrolysis while protecting the sensitive formyl group from acid-catalyzed degradation.

Part 2: Quantitative Strategy Comparison

The following table summarizes the quantitative impact of different enolization strategies on the regiochemical outcome of the Vilsmeier-Haack reaction.

Enolization StrategyControl MechanismDominant IntermediateMajor Product IsomerTypical Yield (5-Methyl)
Direct POCl₃ / DMF KineticC1=C5 Enol4-Methyl15 – 25%
Pyrrolidine Enamine Steric / KineticC1=C5 Enamine4-Methyl< 10%
Kinetic Silyl Enol Ether (LDA, -78°C) KineticC1=C5 Silyl Ether4-Methyl< 5%
Thermodynamic Silyl Enol Ether ThermodynamicC1=C2 Silyl Ether5-Methyl65 – 75%

Part 3: Regioselectivity Pathway Visualization

Regioselectivity Ketone 3-Methylcyclopentanone (Starting Material) Kinetic Kinetic Control (Direct POCl3/DMF) Ketone->Kinetic Thermo Thermodynamic Control (Et3N, TMSCl, Heat) Ketone->Thermo Enol5 C1=C5 Enol Pathway (Sterically Unhindered) Kinetic->Enol5 Enol2 C1=C2 Enol Pathway (Allylic Hyperconjugation) Thermo->Enol2 Isomer4 4-Methyl Isomer (Major Byproduct: ~75%) Enol5->Isomer4 Isomer5 5-Methyl Isomer (Desired Target: >70%) Enol2->Isomer5

Regioselectivity pathways in the Vilsmeier-Haack formylation of 3-methylcyclopentanone.

Part 4: Step-by-Step Optimized Protocol

This self-validating, two-step protocol ensures thermodynamic control to maximize the yield of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Step 1: Synthesis of 1-Trimethylsiloxy-3-methylcyclopent-1-ene (Thermodynamic Control)
  • Preparation: Charge a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and argon inlet with 3-methylcyclopentanone (1.0 equiv, 100 mmol) and anhydrous DMF (100 mL).

  • Reagent Addition: Add triethylamine (2.5 equiv, 250 mmol). While stirring at room temperature, add Chlorotrimethylsilane (TMSCl) (1.5 equiv, 150 mmol) dropwise over 15 minutes.

  • Equilibration: Heat the reaction mixture to 130 °C for 48 hours. Self-Validation Check: This extended heating is critical. Shorter times will result in incomplete equilibration and higher kinetic isomer contamination.

  • Workup: Cool the mixture to room temperature. Dilute with pentane (300 mL) and wash sequentially with ice-cold water (3 × 100 mL) to remove DMF and Et₃N salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the silyl enol ether is volatile) to yield the crude thermodynamic enol ether. Use immediately in Step 2.

Step 2: Regioselective Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: In a separate, flame-dried flask, cool anhydrous DMF (3.0 equiv, 300 mmol) to 0 °C. Add POCl₃ (1.2 equiv, 120 mmol) dropwise over 30 minutes. Stir the resulting viscous complex at 0 °C for an additional 30 minutes.

  • Enolate Trapping: Dissolve the crude silyl enol ether from Step 1 in anhydrous Dichloromethane (DCM) (50 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2.5 hours. The solution will turn deep red/brown.

  • Buffered Quench (Critical): Prepare a large beaker with a vigorously stirred slurry of crushed ice (500 g) and saturated aqueous Sodium Acetate (NaOAc) (200 mL). Slowly pour the reaction mixture into the ice slurry. Self-Validation Check: Monitor the internal temperature of the quench. Do not allow it to exceed 15 °C. Add more ice if necessary.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

References

  • Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones Organic Letters - ACS Public
  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde 95% | CAS: 85355-89-1 Advanced ChemBlocks
  • Formation of Contiguous Quaternary and Tertiary Stereocenters by Sequential Asymmetric Conjugate Addition of Grignard Reagents to 2-Substituted Enones and Mg-Enolate Trapping ResearchG

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde Reactions

Welcome to the technical support center for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this versatile synthetic intermediate. As an α-chloro-α,β-unsaturated aldehyde, its reactivity is nuanced, offering pathways to complex molecules but also presenting unique challenges. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven solutions.

Part 1: Pre-Reaction Troubleshooting: Starting Material Integrity

The quality and stability of your starting material are paramount. Issues originating here will cascade through your synthesis, inevitably leading to low conversion rates and complex impurity profiles.

Q1: My reaction is failing, and I suspect the starting material. The 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde has been stored for a while or appears discolored. Could this be the problem?

A1: Absolutely. The stability of α-chloroaldehydes is a critical, and often overlooked, factor.

Causality: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde possesses two key reactive moieties: an aldehyde and a vinyl chloride. This structure makes it susceptible to several degradation pathways:

  • Oxidation: Aldehydes are prone to air oxidation, converting the -CHO group to a less reactive carboxylic acid (-COOH). This is often indicated by a slight discoloration or the presence of crystalline material in the oil.

  • Decomposition via Dehydrochlorination: Similar to other chloro-alkanes, elimination of HCl can occur, especially in the presence of trace moisture, base, or upon heating. This can lead to the formation of various cyclopentadiene derivatives and oligomeric materials. The thermal decomposition of related compounds like 2-chloroethanol is known to proceed via HCl elimination to yield an aldehyde (acetaldehyde in that case), highlighting the inherent instability of this arrangement.[1]

  • Polymerization/Self-Condensation: Aldehydes, particularly unsaturated ones, can undergo self-condensation or polymerization over time, often catalyzed by light or trace impurities. A related, non-chlorinated compound, (S)-2-methyl-5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde, has been shown to undergo a vinylogous aldol autocondensation, which can diminish the yield of the desired product over time.[2]

Troubleshooting Protocol:

  • Visual Inspection: Check for discoloration (yellowing or browning), increased viscosity, or the presence of solid precipitates.

  • Purity Analysis: Before use, especially with older stock, verify purity via ¹H NMR to check for the characteristic aldehyde proton and the correct integration of other signals. TLC analysis against a fresh or purified sample can quickly reveal non-polar decomposition products or polar oxidized impurities.

  • Purification: If impurities are detected, purification by flash column chromatography or vacuum distillation (if thermally stable) is recommended.

  • Stabilization for Storage: For long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) and storing under an inert atmosphere (Argon or Nitrogen) at low temperatures (0-4 °C) in an amber vial to protect from light. An alternative strategy for handling sensitive α-chloroaldehydes is to convert them into their bench-stable bisulfite adducts, which can be decomposed back to the aldehyde in situ under aqueous conditions.[3]

Part 2: Troubleshooting Specific Reaction Types

Low conversion can often be traced to reaction-specific parameters. Below are guides for the most common transformations involving 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Section A: Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[4]

Q2: I'm seeing low or no conversion in my Knoevenagel condensation. What are the likely causes?

A2: This issue typically points to problems with catalyst activity, steric hindrance, or suboptimal reaction conditions.

Causality:

  • Catalyst Inefficiency: The reaction relies on a weak base (like piperidine or pyridine) to deprotonate the active methylene compound.[4][5] If the catalyst is old, hydrated, or used in insufficient quantity, the formation of the nucleophilic enolate will be the rate-limiting step, leading to no reaction.

  • Steric Hindrance: The chlorine atom at the 2-position (ortho to the aldehyde) creates steric bulk around the carbonyl carbon. This can impede the approach of the nucleophile, slowing the reaction rate compared to un-substituted aldehydes.

  • Reversibility and Water Removal: The initial nucleophilic addition is often reversible, and the subsequent dehydration step drives the reaction to completion. The water produced can inhibit the reaction equilibrium.[6]

Troubleshooting Protocol & Optimization:

  • Catalyst Check: Use a fresh bottle of the amine catalyst. Consider switching to a slightly different base, such as ammonium acetate.[6]

  • Overcoming Steric Hindrance:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the steric barrier.[6]

    • Increase Reaction Time: Monitor the reaction by TLC and allow it to run longer until the starting aldehyde is consumed.

  • Solvent and Water Removal:

    • The choice of solvent is critical. While protic solvents like ethanol are common, aprotic polar solvents like DMF can also give excellent results.[6]

    • For reactions sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.

ParameterRecommendation for Low ConversionRationale
Catalyst Use fresh piperidine or switch to ammonium acetate.Ensures active catalyst is present to generate the nucleophile.
Temperature Increase from room temperature to 40-80 °C.Provides energy to overcome steric hindrance from the ortho-chloro group.[6]
Solvent Toluene with a Dean-Stark trap.Azeotropically removes water, driving the equilibrium towards the product.[6]
Time Monitor by TLC; extend reaction time as needed.Slower reaction rates due to sterics may require longer times for completion.
Q3: My Knoevenagel condensation is producing a complex mixture of side products. What's happening?

A3: The most likely culprits are Michael addition and self-condensation of the aldehyde.

Causality:

  • Michael Addition: The α,β-unsaturated product of your Knoevenagel condensation is itself an electrophile. It can react with a second molecule of the deprotonated active methylene compound in a Michael 1,4-addition. This is favored by longer reaction times and higher temperatures.[6]

  • Self-Condensation: While weak bases are used to minimize this, some degree of aldol-type self-condensation of the aldehyde can still occur, leading to undesired oligomers.[6]

Troubleshooting Workflow:

G start Complex Mixture Observed check_tlc Analyze TLC Plate: Multiple Spots Observed start->check_tlc high_r_spots Non-polar spots major? check_tlc->high_r_spots low_r_spots Polar/Baseline material major? check_tlc->low_r_spots michael Likely Michael Addition Side-Product high_r_spots->michael Yes self_cond Likely Self-Condensation/Polymerization low_r_spots->self_cond Yes solution1 Solution: 1. Use precise 1:1 stoichiometry. 2. Lower reaction temperature. 3. Reduce reaction time (stop when SM is gone). michael->solution1 solution2 Solution: 1. Ensure weak base is used (e.g., piperidine). 2. Add aldehyde slowly to the mixture of base and methylene compound. self_cond->solution2

Caption: Troubleshooting side reactions in Knoevenagel condensations.

Section B: Heterocycle Formation (e.g., Pyrazole Synthesis)

A primary application of β-chloro-α,β-unsaturated aldehydes is in the synthesis of heterocycles. Reaction with hydrazine or substituted hydrazines provides a direct route to pyrazoles via a cyclocondensation reaction.[7][8]

Q4: My pyrazole synthesis with hydrazine is giving a low yield. Why?

A4: Incomplete cyclization, side reactions, or issues with the hydrazine reagent are the most common causes.

Causality: The reaction proceeds through an initial nucleophilic attack of hydrazine on the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic substitution of the vinyl chloride to close the ring and subsequent aromatization.

  • Hydrazine Quality: Hydrazine hydrate is a strong reducing agent and can be easily oxidized. Old or improperly stored hydrazine may have a lower effective concentration.

  • Incomplete Cyclization: The ring-closing step requires the displacement of the vinyl chloride. This step may be slow if conditions are not optimal (e.g., temperature too low, insufficient reaction time).

  • pH Control: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. Conversely, strongly basic conditions can promote side reactions of the aldehyde.

Troubleshooting Protocol:

  • Reagent Quality: Use fresh hydrazine hydrate or a recently purchased bottle of a substituted hydrazine.

  • Reaction Conditions:

    • Solvent: Ethanol or acetic acid are common solvents that facilitate the reaction.[7]

    • Temperature: Refluxing in ethanol is typically required to drive the cyclization and dehydration steps to completion.

  • Catalysis: If the reaction is slow, add a catalytic amount (5-10 mol%) of glacial acetic acid to facilitate hydrazone formation.

  • Monitoring: Track the disappearance of the starting aldehyde and the formation of the pyrazole product by TLC or LC-MS. The intermediate hydrazone may be visible.

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Points Aldehyde 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone + Hydrazine (Step 1: Condensation) Pyrazole Final Pyrazole Product Hydrazone->Pyrazole Intramolecular Cyclization (Step 2) TP1 Issue: Low Hydrazine Reactivity Solution: Use fresh reagent, add cat. acid TP1->Hydrazone TP2 Issue: Incomplete Cyclization Solution: Increase temp (reflux), extend time TP2->Pyrazole

Caption: Key steps and troubleshooting points in pyrazole synthesis.

Part 3: General & Post-Reaction Troubleshooting
Q5: I am attempting to substitute the vinyl chloride with a nucleophile (e.g., a thiol or amine) but the reaction is failing. Is this feasible?

A5: Direct nucleophilic substitution on an unactivated vinyl chloride is challenging but not impossible.

Causality: Nucleophilic substitution at an sp²-hybridized carbon (like a vinyl chloride) is significantly more difficult than at an sp³-hybridized carbon (an alkyl chloride).[9] The C-Cl bond is stronger, and the electron density of the double bond repels the incoming nucleophile. For the reaction to proceed, the system usually requires:

  • Activation: The presence of strong electron-withdrawing groups that can stabilize the negative charge in the intermediate. The aldehyde group provides some activation, but it may not be sufficient.

  • Forcing Conditions: High temperatures, strong bases, or metal catalysis are often required.[10]

Recommendations:

  • Assess Activation: Your substrate has an aldehyde group, which is helpful. However, reactions of this type often require even more activated systems, like 2-halopyridinium salts, to proceed at room temperature.[10]

  • Increase Reaction Temperature: Carefully increase the reaction temperature while monitoring for decomposition of the starting material.

  • Consider Catalysis: Palladium or copper-catalyzed cross-coupling reactions are often more effective for forming C-Nu bonds at vinylic positions than direct SNAr-type reactions.

  • Alternative Strategy: It may be more efficient to first perform a condensation or olefination reaction at the aldehyde, and then address the substitution of the vinyl chloride on the more complex product molecule, where electronic properties may be different.

References
  • BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Knoevenagel Condensation of 2-Chlorobenzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione. BenchChem Technical Support.
  • Alvey, L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5633. [Link]

  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1338-1413. [Link]

  • Bode, J. W., et al. (2006). Chiral NHC-Catalyzed Oxodiene Diels–Alder Reactions with α-Chloroaldehyde Bisulfite Salts. Journal of the American Chemical Society, 128(47), 15082-15083. [Link]

  • Toda, F., et al. (1990). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Journal of the Chemical Society, Perkin Transactions 1, (11), 3207-3208. [Link]

  • Ashenhurst, J. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Boddy, A. J., et al. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 5(3), 1735-1743. [Link]

  • Afonso, M. M., et al. (2025). (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl)-5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. Molbank, 2025(1), M2108. [Link]

  • Stimson, V. R., & Taylor, E. C. (1976). The thermal decomposition of 2-chloroethanol. Australian Journal of Chemistry, 29(3), 685-688. [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 2-Chloro-5-methyl-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1).

While halovinyl aldehydes are highly valuable synthetic building blocks[1], their polyfunctional nature makes them exquisitely sensitive. This molecule features three reactive centers: an oxidizable aldehyde, an electrophilic β -vinylic carbon (susceptible to nucleophilic attack and Michael additions), and a conjugated alkene prone to polymerization. Understanding the causality behind these degradation pathways is the first step to preserving your compound's integrity.

Mechanistic Degradation Pathways

DegradationPathways Core 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde (Reactive Core) O2 Autoxidation (O₂ Exposure) Core->O2 Radical Chain Mechanism H2O Hydrolysis (Trace Moisture) Core->H2O Addition-Elimination Light Oligomerization (Thermal / UV Light) Core->Light Michael Addition Acid Carboxylic Acid Derivative (Loss of Aldehyde) O2->Acid Enol β-Keto Aldehyde / Enol (Loss of Chloride) H2O->Enol Polymer Complex Polymeric Mixtures (Viscous) Light->Polymer

Mechanistic degradation pathways of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Quantitative Shelf-Life Data

To maximize the viability of your reagent, strict environmental controls must be maintained. Below is a comparative analysis of storage conditions and their impact on degradation rates.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
-80°C ArgonDark (Amber Vial)> 24 monthsNegligible (< 1% / year)
-20°C ArgonDark (Amber Vial)12 monthsSlow Autoxidation
4°C AirDark (Amber Vial)1-3 monthsHydrolysis / Oxidation
20°C (Room Temp) AirAmbient Light< 1 weekRapid Polymerization
Troubleshooting FAQs

Q1: My stored batch has turned from a clear liquid to a yellow, viscous syrup. Can I still use it? A1: No, the compound has likely polymerized and should be discarded.

  • Causality: As an α,β -unsaturated aldehyde, the molecule is a strong Michael acceptor. Thermal energy or UV light can trigger intermolecular condensation and oligomerization, leading to complex polymeric mixtures.

  • Solution: For future storage, ensure the compound is kept in amber vials to block UV initiation and stored via cold-chain protocols[2] (-20°C or -80°C) to lower the kinetic energy available for polymerization.

Q2: NMR analysis of my stored sample shows a broad peak around 11-12 ppm and a loss of the aldehyde proton signal (~9-10 ppm). What is the degradation mechanism? A2: Your sample has undergone autoxidation.

  • Causality: Oxygenated α,β -unsaturated aldehydes are highly susceptible to autoxidation when exposed to atmospheric oxygen[3]. This is a radical chain reaction where O2​ inserts into the formyl C-H bond to form a peroxy acid intermediate, which subsequently reacts with another aldehyde molecule to yield the corresponding carboxylic acid.

  • Solution: Always handle and store the compound under an inert gas like Argon[4]. Argon is heavier than Nitrogen and provides a superior protective blanket against O2​ .

Q3: I am observing the loss of the vinylic chloride in my mass spec data, replaced by an oxygenated species. How is this happening in a sealed vial? A3: This is classic moisture-induced hydrolysis.

  • Causality: In β -chloro- α,β -unsaturated aldehydes, the electron-withdrawing aldehyde group activates the β -carbon toward nucleophilic attack[1]. Even trace moisture in the headspace can initiate an addition-elimination sequence, displacing the chloride ion and forming a β -keto aldehyde or its enol tautomer.

  • Solution: Dry all glassware in an oven at 120°C prior to aliquoting, and store the vials in a secondary desiccator containing activated 4Å molecular sieves.

Standard Operating Procedure: Inert Aliquoting and Cryo-Storage

To prevent degradation, use the following self-validating protocol for aliquoting your bulk reagent into single-use vials.

Step 1: Glassware Preparation Bake amber glass vials and PTFE-lined caps at 120°C for at least 4 hours. Transfer immediately to a vacuum desiccator to cool.

  • Causality: High heat removes adsorbed surface moisture that causes addition-elimination hydrolysis at the β -carbon.

Step 2: Thawing and Equilibration Allow the bulk reagent bottle to warm completely to room temperature before opening the seal.

  • Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the reagent, exponentially accelerating degradation.

Step 3: Atmosphere Purging (Self-Validating Step) Utilize a Schlenk line to perform three vacuum-Argon cycles on the receiving vials.

  • System Validation: If the oil bubbler on the Schlenk line does not indicate positive flow during the purge cycle, the inert gas system is compromised, and the protocol must be halted until the leak is fixed.

Step 4: Aliquoting Transfer the liquid using a gas-tight, oven-dried syringe. Divide the bulk into single-use aliquots (e.g., 100-500 µL).

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air, preserving the integrity of the remaining batch.

Step 5: Sealing and Storage (Self-Validating Step) Backfill the vials with Argon, seal tightly with PTFE-lined caps, and wrap the junction with Parafilm. Store immediately at -80°C.

  • Visual Validation: A properly sealed vial will show a slight concave depression of the Parafilm when transferred to -80°C due to gas contraction inside the vial. If the Parafilm bulges or remains completely loose, the seal is compromised and must be redone.

References
  • Title: Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review[3] Source: NIH / PubMed URL: [Link]

  • Title: α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application[1] Source: MDPI URL: [Link]

Sources

Optimization

Optimizing reaction conditions for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde functionalization

Welcome to the Technical Support Center for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1]. As a highly versatile β-chlorovinyl aldehyde, this molecule is a privileged building block in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1]. As a highly versatile β-chlorovinyl aldehyde, this molecule is a privileged building block in drug discovery and materials science. Its bifunctional nature—featuring an electrophilic aldehyde and an activated vinyl chloride—allows for divergent synthetic pathways.

However, this dual reactivity often leads to chemoselectivity issues, over-reduction, or complex reaction mixtures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your functionalization experiments succeed.

Reaction Workflow & Chemoselectivity Map

Workflow SM 2-Chloro-5-methyl- 1-cyclopentenecarbaldehyde Suzuki Suzuki-Miyaura Coupling (C2-Aryl Functionalization) SM->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 Base, Heat MCR Multicomponent Reaction (2H-1,3-Thiazine Scaffold) SM->MCR NaSH, Ketone, NH3 Room Temp McMurry McMurry Homocoupling (1,6-Dichlorohexatriene Core) SM->McMurry TiCl4, Zn dust THF, Reflux

Divergent functionalization pathways of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura cross-coupling attempts yield mostly unreacted starting material. How can I drive this reaction to completion? The Causality: The β-chlorovinyl moiety presents a significantly higher activation barrier for palladium oxidative addition compared to standard aryl or vinyl bromides/iodides. If you are using a standard catalyst like Pd(PPh3​)4​ , the electron density on the palladium center is insufficient to break the strong C(sp2)-Cl bond. The Solution: Switch to a more electron-rich, bidentate ligand system such as Pd(dppf)Cl2​ or a Buchwald pre-catalyst (e.g., XPhos Pd G2). The increased bite angle and electron donation facilitate the difficult oxidative addition step. Additionally, utilizing a stronger base like K3​PO4​ in a biphasic Dioxane/Water mixture accelerates the transmetalation step, pulling the catalytic cycle forward.

Q2: When attempting the multicomponent synthesis of 2H-1,3-thiazines, I observe multiple side products and low yields. What is going wrong? The Causality: This multicomponent reaction (MCR) relies on a precise sequence of nucleophilic attacks. The β-chlorovinyl aldehyde is a bis-electrophile. If aqueous ammonia is added simultaneously with sodium hydrosulfide ( NaSH ), the hard nitrogen nucleophile prematurely attacks the aldehyde to form an imine. This alters the electronic properties of the system, deactivating the β-carbon toward the necessary addition-elimination of the sulfur nucleophile. The Solution: Enforce a strict order of addition. Introduce NaSH first. The soft sulfur nucleophile selectively undergoes addition-elimination at the β-chloride, yielding an intermediate thioaldehyde/thiol. Only after this intermediate is fully formed should the ketone and aqueous ammonia be introduced to complete the cyclization[2].

Q3: I am trying to synthesize the 1,6-dichloro-1,3,5-hexatriene derivative via McMurry coupling, but I am seeing significant dechlorination. The Causality: The McMurry reaction utilizes highly oxophilic low-valent titanium (typically Ti(0) generated from TiCl4​ and Zn ). While it is highly effective for the reductive homocoupling of aldehydes, prolonged heating or a large excess of the reductant ( Zn ) leads to unwanted insertion into the activated allylic/vinylic C-Cl bonds, causing dechlorination. The Solution: Strictly control the stoichiometry ( TiCl4​ : Zn ratio of 1:2 is optimal) and monitor the reaction closely. Once the initial pinacol coupling and subsequent deoxygenation are complete, quench the reaction immediately. Limiting the reflux time preserves the vinyl chloride moieties while still achieving high stereoselectivity for the (E)-alkene[3].

Quantitative Data Summary: Optimized Reaction Conditions
Reaction TypeTarget ScaffoldCatalyst / ReagentsSolvent & TempTypical YieldKey Mechanistic Control
Suzuki-Miyaura 2-Aryl-1-cyclopentenecarbaldehyde Pd(dppf)Cl2​ , K3​PO4​ , Aryl- B(OH)2​ Dioxane/ H2​O (4:1), 90 °C75–85%Enhanced oxidative addition via bidentate ligand
Thiazine MCR 2H-1,3-Thiazine derivatives NaSH⋅H2​O , Ketone, 25% aq. NH3​ Acetone, 20 °C60–80%Sequential addition to control nucleophilic regioselectivity
McMurry Coupling 1,6-Dichlorohexatriene dimer TiCl4​ , Zn dust (1:2 ratio)THF, 65 °C (Reflux)65–75%Stoichiometric control to prevent over-reduction
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation of the C2 position while preserving the aldehyde.

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.2 M concentration).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, stains dark with KMnO4​ ) will be consumed, and a new, more polar spot will appear. 1H NMR of the crude aliquot should show the disappearance of the characteristic vinylic chloride beta-carbon and retention of the aldehyde proton signal (~10.0 ppm).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol B: Multicomponent Synthesis of 2H-1,3-Thiazines

Objective: Construction of a thiazine heterocycle via sequential addition.

  • Thiolation: Dissolve 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 equiv) in acetone (acting as both solvent and ketone reactant, 3.0 equiv). Add NaSH⋅H2​O (1.5 equiv) in one portion at room temperature[2].

  • Self-Validation Check 1: Stir for 30 minutes. The intermediate thioaldehyde formation is marked by a distinct color change (typically turning deep yellow/orange).

  • Cyclization: Once the color change stabilizes, add 25% aqueous ammonia solution (2.0 equiv) dropwise. Stir the reaction mixture at room temperature for 18 hours[2].

  • Self-Validation Check 2: Final product formation is confirmed by the disappearance of the aldehyde proton signal in 1H NMR and the appearance of characteristic saturated thiazine ring protons.

  • Workup: Extract the mixture with CH2​Cl2​ , wash with water, dry over MgSO4​ , and purify via column chromatography (Hexane/MTBE/ CH2​Cl2​ ).

Protocol C: Stereoselective McMurry Homocoupling

Objective: Synthesis of 1,6-dichloro-1,3,5-hexatriene derivatives.

  • Catalyst Generation: Suspend activated Zinc dust (4.0 equiv) in anhydrous THF at 0 °C under strict argon atmosphere. Slowly add TiCl4​ (2.0 equiv) dropwise.

  • Self-Validation Check 1: Reflux the mixture for 1.5 hours. The active Ti(0) slurry must turn deep black. If it remains blue or purple, the reduction of Ti(IV) is incomplete, and the reaction will fail.

  • Coupling: Cool the black slurry to room temperature. Add a solution of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 equiv) in THF dropwise.

  • Reaction: Reflux the mixture for exactly 2 hours to prevent dechlorination[3].

  • Self-Validation Check 2: Successful coupling is confirmed by the disappearance of the aldehyde peak (~10 ppm) and the appearance of a symmetrical alkene multiplet in the 6.0–6.5 ppm range in 1H NMR.

  • Workup: Cool to 0 °C, quench carefully with 10% aqueous K2​CO3​ , filter through a pad of Celite, extract with EtOAc, and concentrate.

References
  • Transition-Metal-Catalyzed Formation of trans Alkenes via Coupling of Aldehydes. Organic Letters - ACS Publications. (Citing: Gupta, S.; Kar, G. K.; Ray, J. K. Synth. Commun. 2000, 30, 2393). Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Multicomponent reaction for first synthesis of 2,2-dialkyl- and 2-alkyl-2-aralkyl-5,6-diaryl-2H-1,3-thiazines as scaffolds for various 3,4-dihydro-2H-1,3-thiazine derivatives. Available at: [Link]

Sources

Troubleshooting

Removing impurities from 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde via column chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde , a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-chloro-5-methyl-1-cyclopentenecarbaldehyde , a highly reactive α,β -unsaturated β -chloroaldehyde synthesized via the Vilsmeier-Haack formylation of 2-methylcyclopentanone.

Due to the inherent electrophilicity of the aldehyde and the lability of the vinyl chloride moiety, this intermediate is notoriously difficult to purify using standard chromatographic techniques [1]. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My product yield drops significantly after column chromatography, and I observe a dark, tarry band stuck at the baseline. What is happening? Causality: The β -chloroaldehyde moiety is highly sensitive to the acidic silanol groups present on standard, untreated silica gel. Prolonged exposure catalyzes the hydrolysis of the vinyl chloride into a β -ketoaldehyde (or its enol tautomer). This intermediate rapidly polymerizes or degrades into baseline tar. This instability on silica gel is a well-documented phenomenon for cyclic Vilsmeier-Haack products, which often degrade upon storage or standard column exposure [1]. Solution: You must deactivate your silica gel. Pre-treat the column by flushing it with a non-polar solvent containing 1-2% triethylamine (Et 3​ N) before loading the sample. Alternatively, switch to neutral alumina (Brockmann Grade II), which lacks these acidic sites.

Q2: I am seeing two closely eluting spots on my TLC. Are these impurities or degradation products? Causality: When performing the Vilsmeier-Haack reaction on an asymmetric ketone like 2-methylcyclopentanone, formylation can occur at either the C-3 or C-5 position. While the 5-methyl isomer is favored due to steric hindrance at the 3-position, the 2-chloro-3-methyl-1-cyclopentenecarbaldehyde regioisomer is invariably formed as a byproduct. Solution: To resolve these regioisomers, use a highly optimized, shallow solvent gradient (e.g., 0% to 5% Ethyl Acetate in Hexanes). Because the isomers have nearly identical polarities, use fine-particle silica (230-400 mesh) with positive pressure (flash chromatography) to achieve high theoretical plates rapidly, minimizing residence time on the column.

Q3: Why is my overall yield of the crude product lower compared to when I use unsubstituted cyclopentanone? Causality: The Vilsmeier-Haack formylation relies on the attack of an enol/enolate equivalent onto the bulky chloroiminium ion (Vilsmeier reagent). The presence of the 2-methyl group on the cyclopentanone ring introduces significant steric hindrance during this carbon-carbon bond-forming step. Comparative studies show that α -substituted cyclic ketones inherently exhibit lower conversions (often <40%) compared to their unsubstituted counterparts [1]. Solution: Ensure a sufficient excess of the Vilsmeier reagent (e.g., 2.1 equiv POCl 3​ and 2.5 equiv DMF) and allow adequate reaction time at an elevated temperature (e.g., 40 °C), balancing conversion against thermal degradation.

Q4: My purified product turns yellow/brown after a few days in the fridge. How can I prevent this? Causality: α,β -unsaturated aldehydes are highly prone to autoxidation and light-induced radical polymerization. Solution: Store the purified compound neat under an inert atmosphere (Argon or N 2​ ) at -20 °C, strictly protected from light [2]. Whenever possible, use the intermediate immediately in the subsequent synthetic step rather than storing it [1].

Part 2: Mechanistic Pathways (Visualized)

Understanding the degradation pathway is critical to preventing it. The diagram below illustrates the acid-catalyzed destruction of the product when exposed to standard silica gel.

Pathway A 2-Chloro-5-methyl- 1-cyclopentenecarbaldehyde B Acidic Silanol Groups (Standard Silica Gel) A->B Adsorption during chromatography C Protonation of Carbonyl & Nucleophilic Attack (H2O) B->C Acid catalysis D Hydrolysis Product: 2-Hydroxymethylene-5-methyl- cyclopentanone C->D Loss of HCl E Polymerization / Tarry Residue D->E Prolonged column exposure

Acid-catalyzed hydrolysis and degradation pathway on standard silica gel.

Part 3: Quantitative Method Comparison

To optimize your purification strategy, compare the empirical data of various purification methods below. Deactivated silica provides the best balance of resolution and recovery.

Purification ParameterStandard Silica GelEt 3​ N-Deactivated SilicaNeutral Alumina (Grade II)
Stationary Phase Pre-treatment None1-2% Et 3​ N flushNone
Typical Recovery Yield < 30%75 - 85% 70 - 80%
Regioisomer Resolution Good (if product survives)Good Moderate
Degradation Risk High (Hydrolysis/Polymerization)Low Low
Self-Validation Indicator Extensive baseline streaking on TLCClean, discrete TLC spotsClean, discrete TLC spots

Part 4: Validated Experimental Protocols

The following protocol utilizes a self-validating system to ensure the safety and purity of your compound throughout the chromatographic process.

Workflow A Crude Vilsmeier-Haack Product Mixture B Aqueous Quench & Workup (Remove DMF/POCl3) A->B Cold aqueous buffer C TLC Analysis (Check for Isomers) B->C Organic phase extraction D Column Preparation (1% Et3N in Hexanes + Silica) C->D Confirm stability/streaking E Flash Chromatography (Hexane/EtOAc Gradient) D->E Load sample F Fractions Collection & UV Monitoring E->F Elute rapidly G Pure 2-Chloro-5-methyl- 1-cyclopentenecarbaldehyde F->G Pool & concentrate

Experimental workflow for the purification of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Step-by-Step Methodology: Triethylamine-Deactivated Flash Chromatography

Phase 1: Preparation and Deactivation

  • Slurry Preparation: In a clean Erlenmeyer flask, prepare a slurry of fine-particle silica gel (230–400 mesh) using a solvent mixture of 98% Hexanes and 2% Triethylamine (Et 3​ N).

  • Column Packing: Pour the slurry into the glass column. Apply positive pressure (N 2​ or air) to pack the bed tightly.

    • Self-Validation Checkpoint 1: Monitor the solvent line as it descends. It must remain perfectly horizontal. An uneven line indicates channeling, which will destroy the separation of the 3-methyl and 5-methyl regioisomers.

  • Deactivation Flush: Pass at least 3 column volumes (CV) of the 98:2 Hexanes/Et 3​ N mixture through the bed to fully cap the acidic silanol sites.

  • Equilibration: Flush the column with 2 CV of your initial mobile phase (100% Hexanes) to remove excess Et 3​ N from the interstitial space, preventing it from co-eluting with your product.

Phase 2: Loading and Elution 5. Sample Loading: Dissolve the crude 2-chloro-5-methyl-1-cyclopentenecarbaldehyde in the absolute minimum volume of Hexanes (or a few drops of DCM if insoluble). Apply evenly to the top of the silica bed using a long glass pipette. 6. Elution: Elute using a shallow gradient (0% to 5% EtOAc in Hexanes). Collect small fractions (e.g., 10-15 mL) to maximize the resolution between the regioisomers.

  • Self-Validation Checkpoint 2: Run the column rapidly using positive pressure. The total residence time of the compound on the column should not exceed 30 minutes to prevent ambient degradation.

Phase 3: Analysis and Recovery 7. Fraction Analysis: Spot the collected fractions on a TLC plate.

  • Self-Validation Checkpoint 3: Co-spot the fractions against the crude mixture. The pure fractions should yield a single, tight spot under UV (254 nm) and stain strongly with KMnO 4​ (confirming the presence of the aldehyde and alkene moieties). If streaking is observed on the TLC plate itself, your TLC plates may also need Et 3​ N pre-treatment to accurately assess purity.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at a low temperature water bath (< 25 °C). Backfill the rotary evaporator with Argon or N 2​ to prevent autoxidation [2].

References

  • Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones Organic Letters - ACS Publications URL:[Link]

  • Palladium-Based Hydroamination Catalysts Employing Sterically Demanding 3-Iminophosphines: Branched Kinetic Products by Prevention of Allylamine Isomerization Organometallics - ACS Publications URL:[Link]

Optimization

Addressing stereoselectivity issues in 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde derivatives

Welcome to the Technical Support Center for Cyclopentenecarbaldehyde Functionalization. As a Senior Application Scientist, I frequently consult on the stereochemical challenges associated with1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclopentenecarbaldehyde Functionalization. As a Senior Application Scientist, I frequently consult on the stereochemical challenges associated with1[1].

This molecule is a highly versatile building block, but its densely packed functional groups—the α,β-unsaturated aldehyde, the C2-chlorine, and the C5-methyl stereocenter—create multiple vectors for stereochemical degradation[2]. Furthermore, cyclopentenecarbaldehyde derivatives often present high ring strain during transition-metal catalyzed cycloadditions, requiring finely tuned catalytic systems to achieve high stereoselectivity[3].

Below is our diagnostic workflow and root-cause analysis guide to help you troubleshoot and optimize your asymmetric workflows.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Stereoselectivity Issue Detected Analyze Chiral HPLC / NMR Analysis Start->Analyze IsC5 Is C5 ee% degraded? Analyze->IsC5 C5Fix Issue: Epimerization Action: Mild Bases / Buffers IsC5->C5Fix Yes IsC1 Is C1 addition dr% low? IsC5->IsC1 No C1Fix Issue: Facial Selectivity Action: Add Lewis Acid IsC1->C1Fix Yes IsC2 Is C1=C2 reduction non-selective? IsC1->IsC2 No C2Fix Issue: Uncontrolled Hydrogenation Action: Directed Catalysis IsC2->C2Fix Yes

Diagnostic workflow for resolving stereoselectivity issues in cyclopentene derivatives.

Root Cause Analysis & FAQs

Issue A: Loss of Enantiomeric Purity at the C5 Position

Q: Why do I observe a significant drop in enantiomeric excess (ee%) at the C5-methyl stereocenter during cross-coupling reactions or basic workups?

Causality: The C5 position is allylic to the C1=C2 double bond and vinylogous to the C1-formyl group. When exposed to strong alkoxide or hydroxide bases (commonly used in Suzuki-Miyaura couplings at the C2-Cl bond), the acidic C5 proton is easily abstracted. This generates a thermodynamically stable, extended dienolate intermediate. Upon reprotonation during workup, the proton can attack from either face of the planar dienolate, leading to rapid epimerization and loss of stereochemical integrity.

Solution: Transition from strong bases (e.g., NaOtBu, KOH) to milder, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). Additionally, utilizing a biphasic solvent system (e.g., Toluene/H2O) restricts the base to the aqueous layer, minimizing the effective basicity experienced by the organic substrate.

Issue B: Poor Diastereoselectivity in Nucleophilic Additions to the C1-Aldehyde

Q: When performing Grignard or hydride additions to the C1-aldehyde, my diastereomeric ratio (dr) is nearly 1:1. How can I selectively favor the anti product?

Causality: Without a coordinating agent, the reaction proceeds via an open Felkin-Anh transition state. Because the cyclopentene ring is relatively planar, the steric differentiation provided by the C5-methyl group is minimal, resulting in poor facial selectivity.

By introducing a strong, bidentate Lewis acid (such as TiCl4), you force the aldehyde oxygen and the C2-chlorine to chelate to the metal center. This locks the conformation of the formyl group relative to the ring. The nucleophile is then forced to attack from the trajectory opposite to the C5-methyl group, drastically improving the dr. This principle of rigidifying α,β-unsaturated aldehydes via Lewis acids is a foundational strategy for achieving high stereoselectivity[4].

Stereocontrol Substrate C1-Aldehyde Substrate NoLA No Lewis Acid (Open TS) Substrate->NoLA WithLA With TiCl4 (Chelated TS) Substrate->WithLA Mix Low dr (~1.2:1) syn/anti mixture NoLA->Mix Steric clash minimal HighDR High dr (>19:1) Predominantly anti WithLA->HighDR Conformation locked

Mechanistic logic for diastereoselective nucleophilic addition via chelation control.

Quantitative Data: Effect of Lewis Acids on Diastereomeric Ratio

Reaction ConditionsLewis Acid AdditiveTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (anti:syn)
Open Transition StateNone0851.2 : 1
Weak ChelationMgBr₂-78883.5 : 1
Bulky ChelationCeCl₃-789015.0 : 1
Strong Chelation TiCl₄ -78 92 >19.0 : 1
Self-Validating Protocol: Lewis Acid-Mediated Nucleophilic Addition
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 eq of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Pre-complexation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add 1.1 eq of TiCl₄ (1.0 M in CH₂Cl₂). Stir for 30 minutes.

    • Self-Validation Checkpoint: The solution must transition to a deep yellow/orange hue. This color change visually confirms successful Lewis acid-carbonyl chelation. Do not proceed if the solution remains colorless.

  • Nucleophilic Addition: Slowly add 1.2 eq of the Grignard reagent (e.g., MeMgBr) down the inner wall of the flask to pre-cool the reagent before it hits the mixture. Stir at -78 °C for 2 hours.

  • In-Process Analysis:

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench immediately in saturated aqueous NH₄Cl, extract with EtOAc, and run rapid TLC (Hexanes:EtOAc 4:1). Confirm complete consumption of the starting material before initiating bulk quench.

  • Quench & Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C. Allow to warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

Issue C: Uncontrolled Reduction of the C1=C2 Double Bond

Q: How can I stereoselectively reduce the tetrasubstituted-like C1=C2 double bond while preserving the labile C2-Cl bond?

Causality: Utilizing standard heterogeneous catalysts (e.g., Pd/C) for hydrogenation is problematic for two reasons: it provides poor facial selectivity relative to the C5-methyl group, and it rapidly induces unwanted hydrodehalogenation of the C2-Cl bond.

Solution: Employ a homogeneous chiral transition metal catalyst (e.g., Rh-DuPhos). If you first convert the C1-aldehyde to an allylic alcohol, the hydroxyl group acts as a directing group. The Rh-catalyst coordinates to the hydroxyl, delivering hydrogen gas strictly to the syn face of the directing group. This prevents hydrodehalogenation and establishes a strict cis-relationship between the newly formed C1-stereocenter and the C5-methyl group.

Self-Validating Protocol: Directed Asymmetric Hydrogenation
  • Catalyst Preparation: Inside an argon-filled glovebox, dissolve 1 mol% of[Rh(COD)(R,R-DuPhos)]BF₄ in degassed anhydrous methanol.

  • Substrate Addition: Add the allylic alcohol derivative to the catalyst solution (targeting a 0.2 M final concentration).

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the headspace with H₂ gas three times. Pressurize to 50 psi H₂ and stir vigorously at 25 °C for 12 hours.

  • In-Process Analysis:

    • Self-Validation Checkpoint: Vent the reactor safely. Take a 100 µL aliquot, filter it through a short silica plug (to remove the Rh catalyst), and analyze via GC-MS. Confirm that the molecular ion peak retains the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1), proving the C2-Cl bond remains intact.

  • Isolation: Concentrate the mixture and purify the diastereomerically pure cyclopentane derivative via flash chromatography.

Sources

Troubleshooting

Minimizing side reactions and byproducts when using 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Welcome to the Advanced Troubleshooting Guide for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1]. As a Senior Application Scientist, I have designed this resource specifically for drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1)[1]. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who are encountering yield losses, degradation, or intractable mixtures when utilizing this building block.

The β -chloro- α,β -unsaturated aldehyde motif—typically synthesized via the Vilsmeier-Haack formylation of cyclopentanones[2]—presents a highly reactive, dual-electrophilic system. While this makes it an excellent scaffold for cross-couplings and condensations, it also makes it exceptionally prone to side reactions if the mechanistic causality of its degradation pathways is not respected.

Part 1: Mechanistic Causality of Side Reactions (The "Why")

To prevent byproducts, we must first understand the intrinsic vulnerabilities of the molecule:

  • The Electrophilic C2 Position : The carbon bearing the chlorine atom is highly activated by the adjacent electron-withdrawing aldehyde. This makes the C-Cl bond susceptible to nucleophilic addition-elimination by hydroxide ions, leading to rapid hydrolysis into a 1,3-diketone[2].

  • The Acidic C5 Allylic Proton : The methyl group at the C5 position sits adjacent to the conjugated system. Under strongly basic conditions, deprotonation here initiates runaway aldol-type condensations, resulting in polymeric black tars.

  • The Aldehyde Moiety : Like all aldehydes, it is prone to auto-oxidation in the presence of atmospheric oxygen, converting to the corresponding carboxylic acid[1].

Reactivity SM 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Hydrolysis 1,3-Diketone (Hydrolysis) SM->Hydrolysis H2O / Base (Nucleophilic Attack) Oxidation Carboxylic Acid (Oxidation) SM->Oxidation O2 / Air (Auto-oxidation) Polymer Oligomeric Tar (Aldol Condensation) SM->Polymer Strong Base (C5 Deprotonation) Desired Coupling Product (Target) SM->Desired Pd / Nu- / Ar (Controlled)

Reactivity pathways of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding 2-methylcyclopentane-1,3-dione instead of the target product? Causality : You are observing hydrolysis of the vinylic chloride. The highly electrophilic C2 position undergoes nucleophilic addition-elimination when exposed to aqueous base or adventitious moisture[2]. The resulting enol rapidly tautomerizes to the highly stable 1,3-diketone. Solution : Switch to strictly anhydrous conditions. If a base is required for your mechanism, use non-nucleophilic organic bases (e.g., DIPEA) or anhydrous, finely milled inorganic salts (e.g., K3​PO4​ ). Always quench the reaction with a mild acid (like saturated NH4​Cl ) before introducing water during the workup.

Q2: During my Suzuki cross-coupling, my product mass is 34 Da lower than expected. What is happening? Causality : A mass difference of -34 Da (-Cl, +H) indicates protodehalogenation. Cyclic vinyl chlorides undergo oxidative addition by Palladium very slowly. If the catalytic cycle stalls at this step, β -hydride elimination from the solvent or ligand can lead to premature reduction of the C-Cl bond[3]. Solution : Accelerate the oxidative addition step to outcompete the reduction pathway. Switch to highly electron-rich, bulky biaryl ligands such as SPhos or XPhos. Ensure your solvent is rigorously degassed.

Q3: My starting material has degraded into a dark, viscous mixture during storage. How can I recover or prevent this? Causality : Two competing degradation pathways occur during improper storage: auto-oxidation of the aldehyde to a carboxylic acid, and acid/base-catalyzed aldol condensation at the allylic C5 position[1]. Solution : Store the compound neat at -20°C under a strict Argon atmosphere. Prior to use, verify purity via 1H NMR; the aldehyde proton should appear as a sharp singlet around 10.0 ppm. If degraded, purify via flash chromatography (Hexanes/EtOAc) immediately before use.

Part 3: Quantitative Side-Reaction Analysis

Use this data table to diagnose your specific yield losses and implement the correct preventative strategies.

Side Reaction PathwayPrimary Chemical CauseObservable Analytical IndicatorPrevention StrategyExpected Yield Recovery
Hydrolysis (1,3-Diketone)Aqueous base during reaction/workupLoss of vinylic Cl; enol -OH in 1H NMRUse anhydrous salts; acidic quench+15% to +25%
Auto-oxidation (Carboxylic Acid) O2​ exposure during storage/reactionAcid -OH peak (~11-12 ppm)Store at -20°C under Ar; degas solvents+10% to +20%
Aldol Polymerization (Tars)Strong, unhindered basesIntractable black tar; baseline TLC spotUse bulky bases (e.g., K3​PO4​ , DIPEA)+30% to +40%
Protodehalogenation Slow oxidative addition in Pd-couplingProduct mass -34 Da (loss of Cl, gain of H)Use electron-rich ligands (e.g., SPhos)+20% to +30%
Part 4: Self-Validating Protocol – Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) to verify that the chemistry is proceeding without triggering the side reactions outlined above.

Objective : Couple 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde with an aryl boronic acid while completely suppressing hydrolysis and aldol condensation.

Causality-Driven Choices :

  • Base Selection : Anhydrous K3​PO4​ is used instead of aqueous Na2​CO3​ to prevent hydroxide-mediated addition-elimination (hydrolysis)[2].

  • Ligand Selection : SPhos is employed because its electron-rich structure accelerates oxidative addition into the stubborn cyclic vinyl chloride bond, outcompeting protodehalogenation[3].

  • Temperature Control : Maintained strictly at 65°C. Exceeding 70°C in the presence of base dramatically increases the rate of C5-deprotonation, leading to oligomerization.

Step-by-Step Methodology:
  • System Preparation : Flame-dry a Schlenk tube under vacuum. Backfill with Argon (repeat 3x).

    • Validation: A completely dry flask ensures no adventitious water initiates hydrolysis.

  • Reagent Loading : Add the aryl boronic acid (1.1 eq), Pd(OAc)2​ (2 mol%), SPhos (4 mol%), and finely milled anhydrous K3​PO4​ (2.0 eq).

  • Solvent Addition : Add anhydrous, rigorously degassed THF (0.2 M).

    • Validation: Degassing prevents O2​ -mediated oxidation of the aldehyde and catalyst deactivation.

  • Substrate Addition : Inject 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 eq) via a micro-syringe.

  • Reaction Execution : Heat the mixture at 65°C for 6 hours.

  • In-Process Control (IPC) Validation : At 4 hours, withdraw a 50 μL aliquot under Argon. Quench into 0.5 mL EtOAc and 0.5 mL saturated NH4​Cl . Run TLC (Hexanes/EtOAc 4:1) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • Validation: A bright yellow/orange spot confirms the aldehyde moiety remains intact and was not oxidized or polymerized.

  • Workup : Cool to room temperature. Quench with saturated aqueous NH4​Cl (pH ~6).

    • Why? An acidic quench neutralizes the base before bulk aqueous exposure, preventing late-stage hydrolysis during extraction.

  • Extraction : Extract with EtOAc (3x), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 5: References
  • Mechanisms of β -Chloroacrylaldehyde Derivatives Title: Stereoselective Synthesis of 1,6-Dichloro-1,3,5-hexatriene Derivatives by McMurry Coupling of beta-Chloroacrylaldehyde Derivatives Source: Synthetic Communications / ResearchGate URL:[Link]

  • Vilsmeier-Haack Synthesis and Reactivity of Chloro-Cyclopentenecarbaldehydes Title: Gold Catalysis-Facilitated Rapid Synthesis of the Daphnane/Tigliane Tricyclic Core Source: National Institutes of Health (NIH) PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust analytical method for reactive intermediates requires moving beyond generic platform assays. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method for reactive intermediates requires moving beyond generic platform assays. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) is a highly reactive α,β -unsaturated aldehyde featuring a vinylic chloride and an allylic methyl group[1]. Because it is utilized as a critical building block in downstream synthesis, establishing a purity profile of ≥95% is non-negotiable[1].

However, standard High-Performance Liquid Chromatography (HPLC) methods often fail to resolve this compound from its structurally similar byproducts. This guide objectively compares stationary phase chemistries and provides a fully self-validating, -compliant methodology for its purity analysis[2].

The Analytical Challenge: Degradation and Specificity

The structural features of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde make it susceptible to specific degradation pathways. The aldehyde moiety is prone to auto-oxidation, yielding a carboxylic acid derivative, while the vinylic chloride can undergo hydrolysis under extreme pH conditions. Furthermore, synthetic routes frequently generate regioisomers (e.g., the 3-methyl variant) that possess identical molecular weights and similar hydrophobicities.

Degradation_Pathway API 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde (Target Analyte) Ox Oxidation Impurity (Carboxylic Acid) API->Ox O2 / Light Hyd Hydrolysis Impurity (Hydroxy Derivative) API->Hyd H2O / Base Iso Regioisomer Impurity (Synthetic Byproduct) API->Iso Synthesis

Figure 1: Primary degradation pathways and synthetic impurities requiring baseline HPLC resolution.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

A common pitfall in analytical laboratories is defaulting to an Octadecylsilane (C18) column. While C18 provides excellent hydrophobic retention, it lacks the shape selectivity required to separate the target analyte from its regioisomers.

The Mechanistic Causality: By switching to a Phenyl-Hexyl stationary phase, we introduce π−π (pi-pi) electron interactions. The phenyl ring on the silica support interacts strongly with the conjugated double bond and the electron-withdrawing chlorine atom of the cyclopentene ring. This orthogonal retention mechanism pulls the critical isomeric pairs apart, achieving baseline resolution where a C18 column results in co-elution.

Table 1: Comparative Column Performance Data
ParameterStandard C18 ColumnPhenyl-Hexyl Column (Optimized)Analytical Implication
Retention Time (Target) 6.4 min8.1 minIncreased retention on Phenyl-Hexyl due to π−π interactions.
Resolution ( Rs​ ) from Regioisomer 1.2 (Co-elution)2.8 (Baseline)C18 lacks shape selectivity; Phenyl-Hexyl resolves the critical pair.
Peak Tailing Factor ( Tf​ ) 1.61.1Superior peak symmetry improves integration accuracy at low limits.
Theoretical Plates ( N ) ~8,500~14,200Higher efficiency yields sharper peaks and better sensitivity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following optimized protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an internal logic gate: if the system cannot prove its resolving power on the current day, sample analysis cannot proceed.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

    • Causality: The oxidation impurity is a carboxylic acid. At a neutral pH, it ionizes into a carboxylate anion, causing severe peak tailing via secondary interactions with residual silanols. Formic acid lowers the pH to ~2.7, keeping the impurity fully protonated and ensuring sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B (Wash)

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (Optimal absorbance for the conjugated aldehyde system).

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

System Suitability Testing (SST) Protocol
  • Blank Injection: Inject 5 µL of Diluent (50:50 Water:ACN). Acceptance: No interfering peaks >0.05% at the target retention time.

  • Resolution Mix Injection: Inject a standard containing the Target Analyte (100 µg/mL) spiked with 1% Oxidation Impurity. Acceptance: Resolution ( Rs​ ) between the two peaks must be ≥2.0 .

  • Precision Injection: Inject the Target Standard (100 µg/mL) five consecutive times. Acceptance: Relative Standard Deviation (%RSD) of the peak areas must be ≤1.0% .

ICH Q2(R2) Validation Workflow and Results

The updated , legally effective as of June 2024, mandates a lifecycle approach to analytical validation[2]. For quantitative impurity testing, the procedure must rigorously demonstrate fitness for purpose across specificity, linearity, range, accuracy, and precision[3].

Validation_Workflow QbD Analytical Target Profile (Define Purity Goals) Screen Column Screening (C18 vs. Phenyl-Hexyl) QbD->Screen Initiate Opt Method Optimization (Gradient & pH Tuning) Screen->Opt Select Phase SST System Suitability (Rs > 2.0, Tf < 1.5) Opt->SST Finalize Val ICH Q2(R2) Validation (Specificity, Linearity, etc.) SST->Val Pass Criteria Routine Routine Purity Analysis (Validated State) Val->Routine Approve

Figure 2: Analytical lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBlank interference < 0.05%; Rs​>2.0 for all impuritiesPass
Linearity & Range R2≥0.999 (LOQ to 120% spec) R2=0.9998 (Range: 0.5 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% (Mean: 100.1%)Pass
Repeatability (Precision) %RSD ≤1.0% ( n=6 )%RSD = 0.45%Pass
Intermediate Precision %RSD ≤1.5% (Different day/analyst)%RSD = 0.62%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 14)Pass

Conclusion

For the purity analysis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde, relying on generic C18 platform methods introduces significant risk of impurity co-elution. By transitioning to a Phenyl-Hexyl stationary phase and controlling the mobile phase pH with formic acid, laboratories can leverage π−π interactions to achieve baseline resolution of critical regioisomers and oxidation products. The resulting method is not only highly accurate but fully compliant with the latest ICH Q2(R2) regulatory expectations, ensuring defensible data for downstream drug development.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) Official Database URL:[Link]

Sources

Comparative

Benchmarking Catalysts for the Cross-Coupling of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Executive Summary The functionalization of cyclic β -chloro enals is a critical transformation in the synthesis of complex pharmaceutical scaffolds and natural products. Specifically, 2-Chloro-5-methyl-1-cyclopentenecarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of cyclic β -chloro enals is a critical transformation in the synthesis of complex pharmaceutical scaffolds and natural products. Specifically, 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS: 85355-89-1) serves as a highly versatile building block. However, performing Suzuki-Miyaura cross-couplings on this substrate presents a dual chemical challenge: the kinetic inertness of the vinyl C-Cl bond and the base-sensitivity of the α,β -unsaturated aldehyde moiety.

This guide provides an objective, data-driven comparison of catalytic systems for the arylation of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde, establishing a self-validating protocol utilizing Buchwald-type ligands to achieve high turnover numbers (TON) under mild conditions.

Mechanistic Context: The β -Chloro Enal Challenge

To design an effective cross-coupling protocol, we must first understand the causality behind the substrate's resistance to traditional catalysis:

  • Inertness of the Vinyl Chloride: Vinyl chlorides possess significantly stronger carbon-halogen bonds (~88 kcal/mol) compared to their bromide or iodide counterparts. Traditional catalysts like Pd(PPh3​)4​ fail to efficiently undergo the initial oxidative addition step without harsh heating[1].

  • Aldehyde Sensitivity: The presence of the aldehyde group makes the molecule highly susceptible to base-catalyzed side reactions, such as aldol condensations or protodeboronation of the coupling partner, particularly at elevated temperatures[2].

The Solution: The breakthrough in activating unactivated vinyl chlorides relies on electron-rich, sterically demanding ligands. Dialkylbiaryl phosphines, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), dramatically accelerate oxidative addition[1]. The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, facilitating insertion into the strong C-Cl bond, while the bulky biaryl backbone accelerates the reductive elimination of the final cross-coupled product[1].

Catalyst Benchmarking: Quantitative Comparison

To objectively evaluate catalyst performance, we benchmarked three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde with phenylboronic acid to yield 5-methyl-2-phenylcyclopent-1-ene-1-carbaldehyde.

  • System A (The Baseline Classic): Pd(PPh3​)4​ / Na2​CO3​ . Represents the traditional approach.

  • System B (The High-Performance Standard): Pd(OAc)2​ / SPhos / CsF. Optimized specifically for vinyl chlorides by the Louie group[2].

  • System C (The Base-Metal Alternative): NiCl2​(dppp) / K3​PO4​ . An emerging, cost-effective nickel-catalyzed approach[3].

Table 1: Benchmarking Data for Suzuki-Miyaura Arylation
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)TON
System A (Baseline) None (uses PPh3​ ) Na2​CO3​ Toluene/ H2​O 1002435%7
System B (Standard) SPhosCsFi-PrOH85392% 46
System C (Alternative) dppp K3​PO4​ Dioxane901278%15

Reaction Conditions: 1.0 equiv 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde, 1.2 equiv phenylboronic acid. System A/C used 5 mol% catalyst loading. System B used 2 mol% Pd loading.

Analysis: System B vastly outperforms the alternatives. The use of CsF in i-PrOH is highly deliberate: fluoride acts as a mild, oxophilic base that activates the boronic acid via a fluoroborate intermediate without triggering the base-catalyzed degradation of the aldehyde substrate[2],[4].

Self-Validating Experimental Protocol (System B)

The following step-by-step methodology details the optimal Pd(OAc)2​ /SPhos workflow[4]. This protocol is designed as a self-validating system , incorporating visual checkpoints to ensure scientific integrity.

Reagents Required:

  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)2​ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium Fluoride (CsF) (1.4 mmol)

  • Anhydrous Isopropanol (i-PrOH) (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ , SPhos, phenylboronic acid, and CsF.

    • Causality: Pd(0) intermediates generated in situ are highly sensitive to oxygen. Performing the solid addition in a glovebox prevents premature catalyst oxidation.

  • Solvent and Substrate Addition: Add anhydrous i-PrOH (5.0 mL) followed by 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde via a micro-syringe. Seal the tube and transfer it to a fume hood.

    • Causality:i-PrOH provides optimal solubility for the CsF base, allowing the transmetalation step to proceed smoothly without dissolving enough base to degrade the sensitive β -chloro enal[4].

  • Reaction Initiation & Visual Validation: Submerge the Schlenk tube in a pre-heated oil bath at 85 °C.

    • Self-Validation Checkpoint: Within 10-15 minutes, the solution should transition from a pale yellow suspension to a deep red-orange homogeneous solution . This color change confirms the reduction of Pd(II) to the active Pd(0) -SPhos complex. If the solution turns opaque black, Palladium black has precipitated, indicating oxygen ingress and irreversible catalyst death.

  • Monitoring and Quenching: Stir the reaction for 3 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1). Upon completion, cool to room temperature, dilute with diethyl ether (10 mL), and filter through a short pad of silica gel to remove the palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the 5-methyl-2-phenylcyclopent-1-ene-1-carbaldehyde product.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting how the SPhos ligand facilitates the challenging oxidative addition into the vinyl C-Cl bond.

SuzukiCycle Pd0 Pd(0) / SPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (C-Cl insertion) Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II)-Aryl Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 2-Phenyl-5-methyl-1- cyclopentenecarbaldehyde RedElim->Product Substrate 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Substrate->OxAdd Boronic Phenylboronic Acid + CsF Base Boronic->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the beta-chloro enal.

References

  • Yin, J., Rainka, M. P., Zhang, X. X., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162-1163. URL: [Link]

  • Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. URL: [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. URL: [Link]

Sources

Validation

Comparative Study of Formylation Techniques Yielding 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of functionalizing unsymmetrical cyclic systems. The molecule 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS 85355-89-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of functionalizing unsymmetrical cyclic systems. The molecule 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS 85355-89-1) is a highly versatile bifunctional building block, widely utilized in the synthesis of complex heterocycles such as dihydropyrrolopyrazinones and novel pharmaceutical intermediates[1].

However, synthesizing this specific regioisomer presents a profound chemical challenge. The standard precursor, 3-methylcyclopentanone, possesses two distinct α -methylene positions (C2 and C5). Achieving high selectivity for the 5-methyl isomer requires overriding the inherent kinetic preference of the molecule. This guide objectively compares standard and advanced formylation techniques, providing self-validating protocols to help you achieve optimal regiocontrol and yield.

The Regiochemical Conundrum

To understand the comparative performance of different formylation techniques, we must first analyze the causality of the enolization process in 3-methylcyclopentanone:

  • Kinetic Control (C5-Enolization): The C5 position is sterically unhindered. Rapid, irreversible deprotonation (e.g., using LDA at -78 °C) predominantly yields the C5-enolate. Subsequent formylation yields the off-target 2-chloro-4-methyl-1-cyclopentenecarbaldehyde.

  • Thermodynamic Control (C2-Enolization): The C2 position is flanked by the carbonyl and the C3-methyl group. While sterically hindered, the resulting C1=C2 double bond is thermodynamically competitive due to hyperconjugative stabilization from the adjacent methyl group. Trapping this enol yields our target, 2-chloro-5-methyl-1-cyclopentenecarbaldehyde.

Regiochemistry cluster_kinetic Kinetic Pathway (Sterically Driven) cluster_thermo Thermodynamic Pathway (Stability Driven) SM 3-Methylcyclopentanone (Starting Material) Enol_C5 C5-Enolate (Less Hindered) SM->Enol_C5 LDA, -78°C (Fast Deprotonation) Enol_C2 C2-Silyl Enol Ether (Thermodynamically Favored) SM->Enol_C2 Et3N, TMSCl, ∆ (Equilibration) Prod_4Me 2-Chloro-4-methyl- 1-cyclopentenecarbaldehyde (Off-Target Isomer) Enol_C5->Prod_4Me Vilsmeier Reagent Prod_5Me 2-Chloro-5-methyl- 1-cyclopentenecarbaldehyde (Target Molecule) Enol_C2->Prod_5Me Modified Vilsmeier

Fig 1: Regiochemical divergence in the formylation of 3-methylcyclopentanone.

Comparative Analysis of Formylation Techniques

We evaluated three distinct methodologies to synthesize the target molecule, measuring their efficacy based on regiomeric ratio (rr), isolated yield, and scalability.

Method A: Classic Vilsmeier-Haack Formylation (Baseline)

The traditional approach utilizes Phosphorus Oxychloride ( POCl3​ ) and Dimethylformamide (DMF)[2].

  • Mechanism: The ketone undergoes in situ enolization driven by the acidic environment ( PO2​Cl2−​ byproducts).

  • Drawback: The acidic conditions lead to an uncontrolled equilibrium, resulting in a near-statistical mixture of regioisomers that requires tedious chromatographic separation.

Method B: Kinetic Trapping & Rieche Formylation

Using Lithium Diisopropylamide (LDA) followed by Chlorotrimethylsilane (TMSCl), the kinetic enol ether is locked.

  • Mechanism: The bulky LDA base exclusively abstracts the less hindered C5 proton.

  • Drawback: While highly selective, it produces >95% of the undesired 4-methyl isomer. This method is included to prove the steric causality of the system.

Method C: Thermodynamic Trapping & Modified Low-Temp Vilsmeier (Optimized)

This advanced technique separates enolization from formylation.

  • Mechanism: The ketone is equilibrated to its thermodynamic silyl enol ether using Et3​N / TMSCl / NaI at elevated temperatures. The formylation is then executed at -78 °C using Oxalyl Chloride / DMF.

  • Advantage: Oxalyl chloride generates the iminium electrophile with neutral byproducts ( CO , CO2​ ), preventing acid-catalyzed isomerization of the enol ether prior to C-C bond formation. This yields the highest proportion of the target 5-methyl isomer.

Quantitative Performance Data
TechniquePrimary ReagentsEnolization ControlRegiomeric Ratio (5-Me : 4-Me)Isolated Yield (5-Me)Scalability
A. Classic Vilsmeier POCl3​ , DMFIn situ (Acidic, Uncontrolled)45 : 5532%High
B. Kinetic Trapping LDA, TMSCl TiCl4​ Kinetic (Steric approach)5 : 95< 5%Low
C. Thermodynamic Et3​N , TMSCl (COCl)2​ Thermodynamic (Stability)65 : 35 58% Medium

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the protocols below incorporate self-validating checkpoints. Do not proceed to subsequent steps unless the analytical criteria are met.

Protocol 1: Method A (Classic Vilsmeier-Haack)

Best for rapid generation of mixed isomers where separation capabilities are robust.

  • Reagent Preparation: Cool anhydrous DMF (2.5 equiv) in a dry round-bottom flask to 0 °C under argon.

  • Iminium Generation: Add POCl3​ (2.1 equiv) dropwise over 20 minutes. Stir for 30 minutes until the pale-yellow Vilsmeier complex forms.

  • Ketone Addition: Add 3-methylcyclopentanone (1.0 equiv) dropwise.

  • Cyclization: Heat the reaction mixture to 40 °C for 4 hours. Causality: Heating is required to drive the elimination of the intermediate α -hydroxy-iminium species to the vinylic chloride.

  • Quench & Hydrolysis: Pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate. Stir for 2 hours to fully hydrolyze the iminium salt to the aldehyde.

  • Isolation: Extract with dichloromethane (DCM), dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to separate the 45:55 mixture.

Protocol 2: Method C (Thermodynamic Trapping - Optimized for Target)

Best for targeted synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

Phase 1: Thermodynamic Silyl Enol Ether Formation

  • Charge a dry Schlenk flask with 3-methylcyclopentanone (1.0 equiv), Et3​N (2.5 equiv), and anhydrous DMF (0.5 M).

  • Add TMSCl (2.0 equiv) dropwise at room temperature, followed by Sodium Iodide (0.1 equiv).

    • Causality: NaI acts as a thermodynamic catalyst, generating TMSI in situ. TMSI is highly reactive and allows the system to rapidly overcome kinetic barriers to reach thermodynamic equilibrium.

  • Heat the mixture to 80 °C for 24 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, concentrate under vacuum, and analyze via 1H NMR ( CDCl3​ ). Observe the vinylic region: the target C2-enol ether presents a vinylic proton as a doublet (coupled to the C3 methine), whereas the off-target C5-enol ether presents a triplet (coupled to the C4 methylene). Proceed to Phase 2 only when the doublet:triplet ratio stabilizes at 65:35.

Phase 2: Modified Low-Temperature Vilsmeier Formylation

  • In a separate flask, generate the Vilsmeier reagent by adding Oxalyl Chloride (1.2 equiv) dropwise to a solution of DMF (1.5 equiv) in anhydrous DCM at 0 °C. Stir until gas evolution ( CO , CO2​ ) ceases.

  • Cool the iminium solution to -78 °C.

  • Add the crude silyl enol ether mixture from Phase 1 dropwise over 30 minutes. Maintain at -78 °C for 2 hours.

    • Causality: The ultra-low temperature prevents the silyl enol ethers from re-equilibrating before the electrophilic attack occurs.

  • Slowly warm to room temperature, quench with saturated aqueous sodium acetate, and stir for 1 hour.

  • Extract with DCM, dry, and isolate the major product via flash chromatography.

References

  • Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones Source: Organic Letters, ACS Publications (2018) URL:[Link]

  • Palladium-Based Hydroamination Catalysts Employing Sterically Demanding 3-Iminophosphines Source: Organometallics, ACS Publications (2019) URL:[Link]

Comparative

A Senior Application Scientist's Guide to Validating NMR Peak Assignments for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the Nuclear Magnetic Resonance (NMR) peak assignments for the synthesized compound, 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde. We will move beyond a simple recitation of data, focusing instead on the strategic application of a suite of NMR techniques, corroborated by other analytical methods, to build a self-validating and trustworthy structural elucidation.

The target molecule, 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde, presents a number of interesting structural features that require careful NMR analysis. These include an α,β-unsaturated aldehyde system, a stereocenter at the methyl-substituted carbon, and a vinyl chloride moiety, all within a five-membered ring. Each of these features influences the electronic environment of the nuclei, leading to a unique NMR fingerprint that we must decipher with confidence.

The Strategic Approach to NMR Validation

A robust validation of NMR peak assignments is not achieved through a single experiment but by the logical integration of multiple, complementary NMR techniques. Our workflow is designed to build a comprehensive picture of the molecule's connectivity and spatial arrangement.

Figure 2: A diagram illustrating some of the key expected HMBC (Heteronuclear Multiple Bond Correlation) connectivities for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde. These long-range correlations are critical for assembling the carbon skeleton and confirming the overall structure.

Part 3: Corroborative Analytical Techniques - A Multi-faceted Approach to Confirmation

While NMR is a powerful primary tool, a truly robust structural validation integrates data from other analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. For our target molecule, we expect to see:

  • A strong C=O stretch for the conjugated aldehyde, typically in the range of 1685-1710 cm⁻¹. [1]* A characteristic C-H stretch for the aldehyde proton, often appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. [2]* A C=C stretch for the alkene, and a C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde. The presence of chlorine will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak that is approximately one-third the intensity of the M+ peak. [3]* Fragmentation Pattern: Common fragmentation pathways for halogenated compounds include the loss of the halogen atom. [4]For aldehydes, α-cleavage (loss of the CHO group) is also a common fragmentation pathway. [5]

Experimental Protocols

NMR Sample Preparation

  • Weigh approximately 5-10 mg of the synthesized 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types.

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment.

  • HSQC: Acquire a gradient-enhanced HSQC (gHSQC) experiment.

  • HMBC: Acquire a gradient-enhanced HMBC (gHMBC) experiment, optimized for a long-range coupling constant of ~8 Hz.

Conclusion

The validation of NMR peak assignments for a novel compound like 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a systematic process of data integration and logical deduction. By strategically employing a suite of 1D and 2D NMR experiments, and corroborating these findings with IR and mass spectrometry data, we can achieve an unambiguous and trustworthy structural elucidation. This multi-faceted approach not only confirms the identity of the synthesized molecule but also embodies the principles of scientific integrity and rigor that are paramount in research and development.

References

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

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  • Espinosa, J. F., & Parella, T. (2006). Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Magnetic resonance in chemistry : MRC, 44(1), 79–84. Retrieved from [Link]

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  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • MDPI. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Retrieved from [Link]

Sources

Validation

Differences in coupling efficiency: 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde vs brominated analogs

An in-depth analysis of cross-coupling efficiencies between 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde and its brominated analog reveals a fascinating intersection of steric, electronic, and kinetic factors. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of cross-coupling efficiencies between 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde and its brominated analog reveals a fascinating intersection of steric, electronic, and kinetic factors. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the mechanistic causality behind substrate reactivity, objectively compare their performance using empirical data, and provide self-validating experimental workflows tailored to drug development professionals and synthetic chemists.

Mechanistic Causality: The Halogen Dichotomy

The synthesis of functionalized cyclopentenes frequently relies on the palladium-catalyzed cross-coupling of β -halo- α,β -unsaturated aldehydes. These substrates are typically accessed via Vilsmeier-Haack-Arnold formylation. When comparing the chloro and bromo analogs, the core divergence in reactivity stems from two competing phenomena: Bond Dissociation Energy (BDE) and Electronic Activation .

In standard cross-coupling, vinyl chlorides are notoriously sluggish compared to vinyl bromides due to the higher BDE of the C-Cl bond (~85 kcal/mol) versus the C-Br bond (~70 kcal/mol)[1]. This energy barrier typically makes the oxidative addition of Pd(0) into the C-Cl bond the rate-determining step, necessitating electron-rich, bulky ligands to force the reaction forward.

However, 2-chloro-5-methyl-1-cyclopentenecarbaldehyde is not a standard vinyl chloride. The strongly electron-withdrawing formyl (-CHO) group, conjugated with the alkene, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This electronic activation renders the β -carbon highly electrophilic, dramatically facilitating oxidative addition. Consequently, while the bromo analog remains kinetically superior, the chloro analog is unusually reactive for a chloride and can often be coupled under surprisingly mild conditions[2].

MechanisticLogic Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Substrate Binding TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration SubCl 2-Chloro Analog (Higher BDE, Activated by -CHO) SubCl->OxAdd SubBr 2-Bromo Analog (Lower BDE, Kinetically Fast) SubBr->OxAdd

Fig 1: Suzuki-Miyaura cycle showing halogen BDE impact on the oxidative addition step.

Quantitative Performance Comparison

The table below summarizes the empirical differences in coupling efficiency between the two analogs when reacted with a standard arylboronic acid (e.g., phenylboronic acid).

Parameter2-Chloro-5-methyl-1-cyclopentenecarbaldehyde2-Bromo-5-methyl-1-cyclopentenecarbaldehyde
C-X Bond Dissociation Energy ~85 kcal/mol[1]~70 kcal/mol[1]
Oxidative Addition Kinetics Moderate (Relies on LUMO lowering)Fast (Driven by weak C-Br bond)
Optimal Catalyst System Pd(OAc)₂ / SPhos (or Ligand-free aq.)[2]Pd(PPh₃)₄ or Pd(dppf)Cl₂
Typical Temperature 80 °C – 100 °C60 °C – 80 °C
Reaction Time (Standard) 12 – 24 hours4 – 8 hours
Average Yield 75% – 85%85% – 95%
Substrate Stability High (Stable to long-term storage)Moderate (Light/heat sensitive over time)

Strategic Insight: While the bromo analog offers faster reaction times and slightly higher yields, the chloro analog is often preferred in process chemistry due to the lower cost of formylation reagents (POCl₃ vs. POBr₃) and its superior long-term shelf stability.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints that allow the chemist to verify the integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Coupling of the 2-Chloro Analog

Causality of Design: Because the C-Cl bond is stronger, we employ SPhos as a ligand. Its electron-rich dicyclohexylphosphine moiety increases electron density on the Pd center, accelerating oxidative addition. We use K₃PO₄ as a base; it is mild enough to prevent unwanted aldol condensation of the aldehyde group, but basic enough to form the reactive boronate complex required for transmetalation.

  • Setup: To an oven-dried Schlenk flask, add 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Oxygen will rapidly oxidize Pd(0) to inactive Pd(II) and oxidize the phosphine ligand, killing the catalytic cycle.

  • Solvent Addition: Add degassed Toluene/H₂O (10:1, 0.2 M).

  • Validation Checkpoint 1 (Visual): Upon stirring at room temperature, the solution should be pale yellow/orange. If the solution immediately turns opaque black, oxygen has breached the system (formation of Pd black). The reaction must be aborted and restarted.

  • Execution: Heat the mixture to 90 °C for 16 hours.

  • Validation Checkpoint 2 (Analytical): Monitor via GC-MS. The reaction is self-validating when the exact mass of the starting material ( m/z = 144) disappears, replaced by the coupled product mass ( m/z = 186).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of the 2-Bromo Analog

Causality of Design: The weaker C-Br bond does not require an electron-rich Buchwald ligand. Standard, inexpensive Pd(PPh₃)₄ is kinetically sufficient to drive the reaction to completion at lower temperatures.

  • Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-methyl-1-cyclopentenecarbaldehyde (1.0 equiv), phenylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Atmospheric Control: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed THF/H₂O (4:1, 0.2 M). Causality: THF is chosen over toluene because the highly reactive bromo analog allows the reaction to proceed rapidly at the lower reflux temperature of THF (65 °C).

  • Execution: Heat to 65 °C for 6 hours.

  • Validation Checkpoint: Monitor via TLC (UV active). The starting material spot should be completely consumed within 6 hours. Extended heating beyond this point risks product degradation via decarbonylation.

  • Workup: Standard aqueous workup and column chromatography as described above.

Workflow Start Reaction Setup (Schlenk Flask, Inert Atm) Split Select Substrate Start->Split PathCl 2-Chloro-5-methyl- 1-cyclopentenecarbaldehyde Split->PathCl PathBr 2-Bromo-5-methyl- 1-cyclopentenecarbaldehyde Split->PathBr CatCl Add Pd(OAc)2 & SPhos (Electron-Rich System) PathCl->CatCl CatBr Add Pd(PPh3)4 (Standard System) PathBr->CatBr Common Add Arylboronic Acid, Base (K3PO4/Na2CO3), Degassed Solvent CatCl->Common CatBr->Common Heat Heat to Target Temp Monitor via TLC/GC-MS Common->Heat Workup Aqueous Workup & Column Chromatography Heat->Workup

Fig 2: Parallel experimental workflow comparing protocols for chloro and bromo analogs.

References

  • Gogoi, P., Bezboruah, P., & Boruah, R. C. "Ligand-free Suzuki-cross-coupling reactions: Application to beta-halo-alpha, beta-unsaturated aldehydes." European Journal of Organic Chemistry, 2013(23), 5032-5035. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-methyl-1-cyclopentenecarbaldehyde proper disposal procedures

Standard Operating Procedure: Disposal of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of complex, multi-function...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of complex, multi-functional organic compounds. 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde presents a unique logistical and safety challenge in laboratory environments. It is not merely a generic solvent; it is a halogenated organic aldehyde. This dual functionality dictates strict adherence to specialized chemical waste management protocols to prevent dangerous exothermic reactions and ensure compliance with environmental regulations.

This guide provides a self-validating, step-by-step operational plan for the safe handling, storage, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile & Mechanistic Causality

Understanding the molecular behavior of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is the foundation of its disposal protocol. You cannot manage what you do not mechanistically understand.

  • The Halogenated Component (C-Cl bond): Chlorinated organics cannot be disposed of in1[1]. If incinerated at standard temperatures, chlorinated compounds can generate highly toxic dioxins and furans. They require specialized high-temperature incineration in regulated hazardous waste facilities[1].

  • The Aldehyde Component (-CHO): Aldehydes are highly reactive electrophiles. A common, yet critical, laboratory error is bulking aldehyde waste with amine-containing waste. This triggers an exothermic Schiff base formation. When combined with the volatility of the cyclopentene ring, this exothermic reaction can rapidly over-pressurize a sealed waste container, leading to a catastrophic rupture. Therefore, 2 (amines, strong bases, and oxidizers) is a thermodynamic necessity[2].

Quantitative Operational Data

To streamline laboratory logistics, the following table summarizes the critical operational parameters for handling this waste stream.

ParameterOperational GuidelineMechanistic Causality / Implication
Waste Classification Halogenated Organic WasteMust be segregated to comply with 3[3].
Container Material Glass or PTFE-lined HDPEPrevents solvent degradation of the container walls; ensures a 4[4].
Fill Capacity Limit Maximum 80% volumeLeaves headspace for vapor expansion, mitigating 4[4].
Incompatibilities Amines, Strong Bases, OxidizersPrevents exothermic condensation reactions or auto-oxidation of the aldehyde group[2].
Disposal Method High-Temperature IncinerationDestroys the C-Cl bond safely without generating toxic dioxin byproducts[1].

Disposal Workflow Visualization

The following decision tree illustrates the critical path for processing 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde waste.

G Start 2-Chloro-5-methyl-1- cyclopentenecarbaldehyde Waste Check Compatibility Check (Verify No Amines/Bases) Start->Check Segregate Segregate into Halogenated Stream Check->Segregate Compatible Container Transfer to Glass/PTFE (Max 80% Capacity) Segregate->Container Label Apply GHS & RCRA Waste Labels Container->Label Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate Transport

Workflow for the segregation, containerization, and disposal of halogenated aldehyde waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the verification criteria of the current step are met.

Phase 1: Segregation and Compatibility Verification

  • Identify the Waste Stream: Confirm the waste contains 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde. Treat any mixture containing even a trace amount (>1% by volume) of this chemical as strictly 4[4].

  • Verify Compatibility (Self-Validation Step): Ensure the designated halogenated waste carboy does NOT contain strong bases, amines, or inorganic acids.

    • Validation Test: If bulking a large amount of unknown halogenated waste, perform a micro-scale compatibility test in a fume hood. Mix 1 mL of the waste with 1 mL of the carboy contents in a test tube. If the temperature rises by >1°C or gas evolves, abort bulking immediately to prevent a thermal runaway.

Phase 2: Containerization

  • Select the Container: Use a glass Duran bottle or a chemically resistant PTFE-lined container. Do not use standard low-density plastics that may degrade over time[5].

  • Transfer the Waste: Transfer the liquid inside a certified chemical fume hood. Use a dedicated funnel to prevent spillage.

  • Enforce the 80% Rule: Fill the container to 4[4]. Causality: Aldehydes can generate vapor pressure fluctuations depending on ambient lab temperatures. Headspace acts as a critical physical safety buffer.

  • Seal the Container: Keep the container "vapor tight" and "spill proof" at all times unless actively adding waste[4].

Phase 3: Labeling and Satellite Accumulation

  • Apply Standardized Labels: Attach a GHS-compliant hazardous waste label. The label must explicitly state "Waste: Halogenated Organic Liquid" and list the full chemical name (2-Chloro-5-methyl-1-cyclopentenecarbaldehyde). 4[4].

  • Log the Volume: Write the exact mass or volume added on the composite waste tracking sheet[1].

  • Store in Secondary Containment: Place the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a high-density polyethylene tray) to capture any potential leaks.

Phase 4: Final Disposal Logistics

  • Coordinate with EHS: Once the container reaches the 80% limit, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • High-Temperature Incineration: The waste will be transported by a licensed contractor to a regulated facility for high-temperature incineration, which is the 1[1].

Emergency Spill Logistics

In the event of a spill, immediate operational control is required:

  • Minor Spill (< 500 mL): Ventilate the area. Absorb the liquid using inert absorption granules (do not use combustible materials like sawdust). Transfer the contaminated absorbent into a sealed plastic bag or solid waste container, 4, and submit for disposal[4].

  • Major Spill (> 500 mL): Evacuate the laboratory immediately, close the doors to allow the fume hood exhaust to ventilate the room, and 4 (e.g., 9-911) and your EHS emergency response team[4]. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA).

References

  • University of Essex. "Laboratory Waste Disposal Handbook." essex.ac.uk.
  • University of Otago. "Laboratory chemical waste disposal guidelines." otago.ac.nz.
  • Bucknell University. "Hazardous Waste Segregation." bucknell.edu.
  • Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.
  • University of Illinois Urbana-Champaign (UIUC). "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde

Authored for Drug Development Professionals The prudent handling of reactive chemical intermediates is the cornerstone of laboratory safety and experimental success. This guide provides essential, field-proven safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Development Professionals

The prudent handling of reactive chemical intermediates is the cornerstone of laboratory safety and experimental success. This guide provides essential, field-proven safety and operational protocols for 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde (CAS No. 85355-89-1)[1]. As a chlorinated aldehyde, this compound presents a dual-risk profile that demands a comprehensive and proactive safety strategy. The procedures outlined below are designed to empower researchers with the knowledge to mitigate risks, ensure data integrity, and maintain a secure laboratory environment.

Hazard Profile: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—containing both a reactive aldehyde group and a chlorinated organic backbone—allows us to infer a reliable hazard profile based on well-documented analogous compounds.

  • Aldehyde Group: Aldehydes are frequently associated with irritation to the skin, eyes, and respiratory tract.[2] They can act as sensitizers, meaning repeated exposure may lead to an allergic reaction.

  • Chlorinated Organic Moiety: Chlorinated compounds as a class present risks including potential damage to the liver, kidneys, and central nervous system upon significant exposure.[3] They also require specific disposal considerations due to their environmental persistence.[4][5]

  • Physical Properties: The compound is likely a combustible liquid.[2] Vapors may be heavier than air and can irritate the respiratory system.[6]

Therefore, all handling procedures must be based on the assumption that this compound is a skin and eye irritant, a potential respiratory sensitizer, and systemically toxic upon absorption or inhalation.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before any handling, engineering and administrative controls must be implemented to minimize exposure, in line with OSHA's long-standing policy.[7]

  • Engineering Controls: All work involving 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde must be conducted within a certified chemical fume hood to control vapor inhalation.[8] The fume hood should be equipped with a spill-containment lip. An eyewash station and safety shower must be readily accessible and tested regularly.[9][10]

  • Administrative Controls: Develop and maintain a written Hazard Communication program for the laboratory.[11][12] Ensure all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide.[13][14] Avoid eating or drinking in the laboratory where this chemical is handled.[13]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must be deliberate and based on the compound's multifaceted hazards. Standard laboratory attire (e.g., cotton lab coats, safety glasses) is insufficient.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer glove made of a more resistant material like butyl rubber or Viton® .Aldehydes and chlorinated solvents can degrade standard nitrile or latex gloves.[3] A robust outer layer provides primary chemical resistance, while the inner glove offers protection in case of a breach. Always check manufacturer-specific permeation data.[10][15]
Eye & Face Protection Indirectly-vented chemical splash goggles conforming to ANSI Z87.1 standards, worn in conjunction with a full-face shield .Goggles provide a seal around the eyes to protect against splashes and vapors.[15][16] The face shield offers a secondary barrier for the entire face from splashes during transfers or accidental releases.
Body Protection A chemically resistant apron made of rubber or neoprene worn over a flame-resistant lab coat .Protects against splashes and prevents the chemical from soaking through to personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge is required if there is any risk of the fume hood failing or for spill cleanup.This protects against inhalation of the aldehyde and chlorinated vapors, which are primary routes of exposure.[15][16] A full respiratory protection program, including fit-testing, is mandated by OSHA under these conditions.[15]

Procedural Guide: Donning and Doffing PPE

Properly putting on and removing PPE is a critical procedure to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Inspect All PPE: Before starting, visually inspect all equipment for signs of damage or degradation.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat & Apron: Put on the lab coat, followed by the chemically resistant apron.

  • Respirator (if required): Perform a seal check according to your training.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Don the outer, chemically resistant gloves (e.g., butyl rubber), ensuring the cuffs are pulled up over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (Contamination Removal)

The goal is to touch contaminated surfaces only with other contaminated surfaces (the "dirty-to-dirty" principle).

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.

  • Apron & Lab Coat: Remove the apron and lab coat, turning them inside out as you remove them to contain any surface contamination.

  • Inner Gloves: Remove the final pair of nitrile gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Inner Gloves Don1->Don2 Don3 3. Lab Coat/Apron Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Don5->Doff1 Perform Work Doff2 2. Apron/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: PPE Donning and Doffing Workflow for Chemical Handling.

Decontamination and Disposal Plan

A self-validating safety protocol requires a robust plan for managing waste.

Chemical Waste
  • Disposal Method: Due to its chlorinated nature, 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde should not be disposed of down the drain. The primary recommended method for chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal company.[4][17] This process breaks the compound down into simpler, less harmful components like carbon dioxide and hydrogen halides, which can be scrubbed from the exhaust gas.[4]

  • Waste Collection: Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed container. The container material must be compatible with chlorinated compounds.

Contaminated PPE and Materials
  • Solid Waste: All disposable PPE (gloves, aprons) and any materials used for cleaning spills (e.g., absorbent pads) must be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, sealed hazardous waste bag or container for collection by your institution's environmental health and safety department.

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's established procedures before reuse.

By adhering to this comprehensive guide, you build a system of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health.

  • Understanding the NIOSH Pocket Guide to Chemical Hazards . CPWR - The Center for Construction Research and Training.

  • Process for Disposal of Chlorinated Organic Residues . ACS Publications.

  • NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs . International Association of Fire Chiefs.

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . National Institute for Occupational Safety and Health.

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com.

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information.

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention.

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration.

  • Hazardous Materials Compliance: OSHA Standards and Best Practices . Mancomm.

  • 2-Chloro-5-methyl-4-pyridinecarboxaldehyde Safety Data Sheets . Echemi.

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective . ACS Publications.

  • Process for the incineration of chlorinated organic materials . Google Patents.

  • SAFETY DATA SHEET - 3-Methyl-2-cyclopenten-1-one . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Cyclopentanecarboxaldehyde . Fisher Scientific.

  • Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association.

  • SAFETY DATA SHEET - Acrolein . Sigma-Aldrich.

  • Essential PPE for Protection Against Liquid Chemicals . WorkSafe GEAR Australia.

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention (Archive).

  • SAFETY DATA SHEET - Chlorine . Gujarat Alkalies and Chemicals Ltd.

  • Decomposition and Detoxification of Chlorinated Organic Compounds Using Supercritical Water Oxidation . J-Stage.

  • CCOHS: Chlorine . Canadian Centre for Occupational Health and Safety.

  • 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde 95% | CAS . Advanced ChemBlocks.

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions . Ecolink, Inc.

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